Olanexidine Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[N'-[(3,4-dichlorophenyl)methyl]carbamimidoyl]-2-octylguanidine;hydrate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H27Cl2N5.2ClH.H2O/c2*1-2-3-4-5-6-7-10-22-16(20)24-17(21)23-12-13-8-9-14(18)15(19)11-13;;;/h2*8-9,11H,2-7,10,12H2,1H3,(H5,20,21,22,23,24);2*1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKCJSVTNJUCGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN=C(N)NC(=NCC1=CC(=C(C=C1)Cl)Cl)N.CCCCCCCCN=C(N)NC(=NCC1=CC(=C(C=C1)Cl)Cl)N.O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H58Cl6N10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176237 | |
| Record name | Olanexidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
835.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218282-71-4 | |
| Record name | Olanexidine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0218282714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olanexidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OLANEXIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R296398ALN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Olanexidine Hydrochloride: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olanexidine, a novel monobiguanide antiseptic, has emerged as a significant agent in the prevention of surgical site infections. Initially synthesized as a hydrochloride salt, its development journey involved overcoming solubility challenges, leading to the more widely used gluconate salt. This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of Olanexidine Hydrochloride and its subsequent conversion to Olanexidine Gluconate. Detailed experimental protocols, quantitative data on its bactericidal activity, and a comprehensive look at its mechanism of action are presented to serve as a valuable resource for researchers and professionals in the field of drug development and antimicrobial research.
Discovery and Development
Olanexidine, chemically known as 1-(3,4-dichlorobenzyl)-5-octylbiguanide, was first synthesized in 1997 by Otsuka Pharmaceutical Co., Ltd.[1] The initial development focused on its hydrochloride salt, this compound (formerly OPB-2045).[1] However, a significant hurdle in its early development was its very poor solubility in water, measured to be less than 0.05% (W/V) at 0°C.[2] This limited its potential for formulation as an effective aqueous antiseptic solution.
To address this challenge, the gluconate salt, Olanexidine Gluconate (development code OPB-2045G), was developed. This salt demonstrated significantly improved water solubility, allowing for the formulation of stable and effective antiseptic solutions.[2] The resulting formulation exhibited potent bactericidal activity, particularly against Gram-positive cocci, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][3]
The development of Olanexidine represents a significant advancement in antiseptics, offering a new option for preoperative skin preparation and infection control.[4]
Figure 1: Olanexidine Development Workflow
Synthesis of this compound and Olanexidine Gluconate
The synthesis of this compound can be achieved through several related pathways. A common method involves the condensation of 3,4-dichlorobenzylamine hydrochloride with a cyanoguanidine derivative.
Synthesis of Olanexidine Dihydrochloride
A described method for the synthesis of 1-(3,4-dichlorobenzyl)-5-octylbiguanide dihydrochloride is as follows:
Experimental Protocol:
-
A solution is prepared to which concentrated hydrochloric acid is added dropwise.
-
The resulting mixture is stirred at 28 to 30°C for 30 minutes.
-
The precipitated crystals are then filtered out.
-
The obtained crystals are washed with a small amount of isopropyl alcohol, yielding 1-(3,4-dichlorobenzyl)-5-octylbiguanide dihydrochloride.[5]
-
The resulting crystals are then suspended in water and stirred at 25 to 27°C for 2 hours, followed by separation of the crystals by filtration to yield the monohydrochloride hemihydrate after drying.[5]
Conversion to Olanexidine Gluconate
The conversion of this compound to the more soluble gluconate salt is a crucial step for its formulation as an aqueous antiseptic.
Experimental Protocol:
-
This compound is suspended in water.
-
An alkali, such as sodium hydroxide, is added to the suspension to precipitate free olanexidine. The amount of alkali added should be sufficient to make the suspension neutral or alkaline.[2][6]
-
The precipitated free olanexidine is then isolated.
-
The free olanexidine is subsequently dissolved in an aqueous solution containing at least an equimolar amount of gluconic acid (or gluconolactone, which hydrolyzes to gluconic acid in water).[2] This results in the formation of an aqueous solution of Olanexidine Gluconate.
Figure 2: Olanexidine Synthesis Workflow
Mechanism of Action
Olanexidine exerts its bactericidal effects through a multi-faceted mechanism primarily targeting the bacterial cell membrane.[1][4] This mechanism differs slightly from that of other biguanides like chlorhexidine.[1]
The proposed mechanism of action involves the following key steps:
-
Interaction with Bacterial Surface Molecules: Olanexidine initially binds to negatively charged components of the bacterial cell surface, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria.[1]
-
Disruption of Cell Membrane Integrity: Following this initial interaction, Olanexidine disrupts the integrity of the bacterial cell membrane.[1][4] This disruption leads to increased membrane permeability.
-
Leakage of Intracellular Components: The compromised membrane integrity results in the irreversible leakage of essential intracellular components, ultimately leading to bacterial cell death.[1]
-
Protein Denaturation: At relatively high concentrations (≥160 μg/ml), Olanexidine also causes the denaturation of bacterial proteins, contributing to its bactericidal activity.[1]
Figure 3: Olanexidine's Mechanism of Action
Experimental Protocols for Mechanism of Action Studies
Membrane Permeability Assay (General Protocol):
A common method to assess membrane permeability involves the use of fluorescent probes. For instance, the effect on the outer membrane of Gram-negative bacteria like E. coli can be evaluated by measuring the permeation of a chromogenic substrate like nitrocefin.[1]
-
Bacterial cells are washed and suspended in a suitable buffer.
-
The cell suspension is incubated with a fluorescent probe or chromogenic substrate that cannot readily cross the intact bacterial membrane.
-
Olanexidine is added at various concentrations.
-
The change in fluorescence or absorbance is monitored over time. An increase in signal indicates that the probe/substrate has entered the cell due to membrane disruption.
Protein Denaturation Assay (Hemoglobin Denaturation):
The protein-denaturing property of Olanexidine can be estimated using a hemoglobin denaturation assay.
-
Dilutions of Olanexidine are prepared in a 96-well microplate.
-
An equal volume of a buffered solution containing hemoglobin is added to each well.
-
The mixture is incubated for a short period at room temperature.
-
The extent of hemoglobin denaturation can be quantified spectrophotometrically.
Bactericidal Activity
Olanexidine exhibits a broad spectrum of bactericidal activity against a wide range of clinically relevant microorganisms.
Table 1: Estimated Bactericidal Concentrations of Olanexidine Gluconate (180-second exposure) [1][7][8]
| Bacterial Group | Number of Strains | Estimated Bactericidal Concentration (μg/ml) |
| Gram-positive cocci | 155 | 869 |
| Gram-positive bacilli | 29 | 109 |
| Gram-negative bacteria | 136 | 434 |
Olanexidine is particularly effective against Gram-positive cocci, including multidrug-resistant strains such as MRSA and VRE.[1][3] Its spectrum of activity is comparable to that of other commercial antiseptics like chlorhexidine and povidone-iodine.[1]
Conclusion
Olanexidine represents a significant development in the field of antiseptics. The journey from the poorly soluble hydrochloride salt to the highly effective and versatile gluconate formulation highlights a successful drug development process. Its potent, broad-spectrum bactericidal activity, coupled with a distinct mechanism of action involving rapid membrane disruption, makes it a valuable tool in the ongoing effort to prevent healthcare-associated infections. This technical guide provides a foundational understanding for researchers and scientists working on the development of new antimicrobial agents and formulations. Further research into the quantitative aspects of its mechanism and continued surveillance of its activity against emerging resistant pathogens will be crucial in defining its long-term clinical utility.
References
- 1. Bactericidal Effects and Mechanism of Action of Olanexidine Gluconate, a New Antiseptic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US8334248B2 - Aqueous solution of olanexidine, method of preparing the aqueous solution, and disinfectant - Google Patents [patents.google.com]
- 3. Effects of olanexidine gluconate on preoperative skin preparation: an experimental study in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical application of skin antisepsis using aqueous olanexidine: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US7868207B2 - Process for producing 1-(3,4-dichlorobenzyl)-5-octylbiguanide or a salt thereof - Google Patents [patents.google.com]
- 6. HK1086200B - Aqueous olanexidine solution, method of preparing the same, and disinfectant - Google Patents [patents.google.com]
- 7. Bactericidal Effects and Mechanism of Action of Olanexidine Gluconate, a New Antiseptic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Olanexidine Hydrochloride: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Chemical Structure, Properties, and Antimicrobial Activity of a Novel Antiseptic Agent
Introduction
Olanexidine Hydrochloride, with the development code OPB-2045, is a novel monobiguanide antiseptic agent. It exhibits potent bactericidal activity against a wide spectrum of pathogens, including both Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, mechanism of action, and antimicrobial efficacy, supported by experimental data and protocols.
Chemical Structure and Properties
This compound is chemically known as 1-(3,4-dichlorobenzyl)-5-octylbiguanide hydrochloride. Its structure features a dichlorobenzyl group and an octyl chain linked by a biguanide core, which is crucial for its antimicrobial function.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | 1-(3,4-dichlorobenzyl)-5-octylbiguanide hydrochloride | |
| Molecular Formula | C₁₇H₂₈Cl₃N₅ | [1] |
| Molecular Weight | 408.8 g/mol | [1] |
| CAS Number | 146509-94-6 | [1] |
| Appearance | White to off-white crystalline powder | |
| Solubility | DMSO: ≥ 62.5 mg/mL (152.89 mM) | [1] |
| Water: Poorly soluble | [2] | |
| pKa | 11.92 ± 0.10 (Predicted) | |
| Boiling Point | 454.7 ± 55.0 °C (Predicted) | |
| Density | 1.22 ± 0.1 g/cm³ (Predicted) |
Synthesis of this compound
The synthesis of this compound can be achieved through several related pathways. A common method involves the condensation of 3,4-dichlorobenzylamine hydrochloride with 1-cyano-3-octylguanidine.[3]
Detailed Synthesis Protocol
A process for producing 1-(3,4-dichlorobenzyl)-5-octylbiguanide dihydrochloride involves the reaction of 1-cyano-3-octylguanidine or its salt with 3,4-dichlorobenzylamine or its salt in an ester-based organic solvent.[4]
Reaction Steps:
-
React 1-cyano-3-octylguanidine with 3,4-dichlorobenzylamine in an appropriate ester-based solvent.
-
After the reaction, the solution is cooled to approximately 40°C.
-
Isopropanol, water, and concentrated hydrochloric acid are added to the cooled solution.
-
The mixture is stirred at 60-70°C for one hour and then cooled to 10°C or below to precipitate the crystals.
-
The precipitated crystals of 1-(3,4-dichlorobenzyl)-5-octylbiguanide dihydrochloride are separated.
-
The resulting crystals are washed with isopropanol and dried at 60°C.[4]
This process allows for the production of this compound in high yield through a safe and straightforward procedure.[4]
Mechanism of Action
Olanexidine exerts its bactericidal effect primarily by disrupting the integrity of the bacterial cell membrane. This multi-step process does not involve a specific signaling pathway but rather a direct physicochemical interaction with the bacterial cell envelope.
The proposed mechanism of action is as follows:
-
Electrostatic Interaction: The cationic biguanide group of Olanexidine interacts with negatively charged components on the bacterial cell surface, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria.[1]
-
Membrane Disruption: This initial binding leads to the displacement of divalent cations that stabilize the outer membrane, causing membrane disorganization and increased permeability.
-
Leakage of Intracellular Components: The compromised membrane integrity results in the irreversible leakage of essential intracellular components, such as potassium ions and ATP, leading to cell death.[1]
-
Protein Denaturation: At higher concentrations (≥160 μg/ml), Olanexidine can also cause the denaturation of bacterial proteins, contributing to its bactericidal activity.[1]
Antimicrobial Activity
Olanexidine demonstrates broad-spectrum bactericidal activity against a variety of clinically relevant bacteria, including antibiotic-resistant strains.
Table 2: Minimal Bactericidal Concentrations (MBCs) of Olanexidine after 180-second Exposure
| Bacterial Group | Number of Strains | Estimated MBC (μg/mL) | Reference(s) |
| Gram-positive cocci | 155 | 869 | [4] |
| Gram-positive bacilli | 29 | 109 | [4] |
| Gram-negative bacteria | 136 | 434 | [4] |
Experimental Protocol: Determination of Minimal Bactericidal Concentration (MBC)
The MBC of Olanexidine is determined using a modified microdilution method.[4]
Methodology:
-
Preparation of Olanexidine Dilutions: Prepare a series of twofold serial dilutions of this compound in distilled water.
-
Bacterial Inoculum Preparation: Grow test bacterial strains in an appropriate broth, wash the cells with sterile saline, and dilute them in distilled water to achieve a concentration of ≥2 × 10⁵ CFU/mL.[4]
-
Exposure: Mix equal volumes (50 μL) of the bacterial suspension and each Olanexidine dilution. The exposure times are typically 30, 60, and 180 seconds at room temperature (23°C ± 3°C).[4]
-
Neutralization: After the specified exposure time, transfer 10 μL of the mixture to 200 μL of a neutralizing broth (e.g., soybean-casein digest broth with lecithin and polysorbate 80) to stop the bactericidal activity.[4]
-
Incubation: Incubate the neutralized cultures at 35°C for more than 20 hours.[4]
-
MBC Determination: The MBC is the lowest concentration of Olanexidine that results in no visible turbidity after incubation, indicating the eradication of the bacteria.[4]
Conclusion
This compound is a potent, broad-spectrum antiseptic with a rapid bactericidal mechanism centered on the disruption of the bacterial cell membrane. Its efficacy against a wide range of pathogens, including resistant strains, makes it a valuable agent in infection control, particularly for skin antisepsis in surgical settings. The provided data and protocols offer a solid foundation for further research and development of this promising antimicrobial compound.
References
- 1. AU2019307996B2 - Disinfectant composition - Google Patents [patents.google.com]
- 2. This compound, OPB-2045-药物合成数据库 [drugfuture.com]
- 3. US7868207B2 - Process for producing 1-(3,4-dichlorobenzyl)-5-octylbiguanide or a salt thereof - Google Patents [patents.google.com]
- 4. US8334248B2 - Aqueous solution of olanexidine, method of preparing the aqueous solution, and disinfectant - Google Patents [patents.google.com]
Olanexidine Hydrochloride: A Technical Guide to its Bactericidal Spectrum and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olanexidine hydrochloride is a monobiguanide antiseptic agent demonstrating a broad spectrum of bactericidal activity.[1][2] Developed for topical application, it has shown comparable or superior efficacy to traditional antiseptics like chlorhexidine and povidone-iodine against a wide range of clinically relevant bacteria, including multidrug-resistant strains.[1][3][4][5] This technical guide provides an in-depth overview of the bactericidal spectrum of this compound, its mechanism of action, and the experimental protocols used to evaluate its efficacy.
Bactericidal Spectrum
This compound exhibits potent bactericidal effects against both Gram-positive and Gram-negative bacteria.[2] Its activity is particularly notable against Gram-positive cocci, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][3][4][5]
Quantitative Bactericidal Activity
The bactericidal efficacy of olanexidine is quantified by its Minimum Bactericidal Concentration (MBC), which is the lowest concentration of the antiseptic that results in a ≥3-log10 reduction (99.9% kill) of the initial bacterial inoculum. The following tables summarize the MBC values for olanexidine against various bacterial groups after different exposure times.
Table 1: Estimated Bactericidal Concentrations of Olanexidine after 180-Second Exposure [1][3][4]
| Bacterial Group | Number of Strains | Estimated MBC (μg/mL) |
| Gram-positive cocci | 155 | 869 |
| Gram-positive bacilli | 29 | 109 |
| Gram-negative bacteria | 136 | 434 |
Table 2: General Minimum Inhibitory Concentration (MIC) Range of Olanexidine [2]
| Bacterial Group | MIC Range (μg/mL) |
| Gram-positive and Gram-negative bacteria | 6.8 to 1740 |
Mechanism of Action
The primary mechanism of action of this compound involves the disruption of bacterial cell membrane integrity, leading to the leakage of intracellular components and subsequent cell death.[1][3][4] This process can be summarized in the following steps:
-
Electrostatic Interaction: The positively charged biguanide group of olanexidine interacts with negatively charged components of the bacterial cell surface, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria.[1][3][4]
-
Membrane Disruption: This interaction leads to the disorganization and disruption of the cell membrane's phospholipid bilayer.[1][3][4]
-
Increased Permeability: The disruption of the membrane results in increased permeability, allowing for the irreversible leakage of essential intracellular components like ions and small molecules.[1][3][4]
-
Protein Denaturation: At higher concentrations (≥160 μg/ml), olanexidine can also cause the denaturation of bacterial proteins, contributing to its bactericidal effect.[1][3][4]
Caption: Mechanism of action of this compound.
Experimental Protocols
Determination of Minimum Bactericidal Concentration (MBC)
The MBC of olanexidine is determined using a microdilution method that includes a neutralizer to inactivate the antiseptic's activity before assessing bacterial viability.[1]
Caption: Experimental workflow for MBC determination.
Protocol Details:
-
Preparation of Olanexidine Dilutions: A series of twofold dilutions of this compound are prepared in sterile distilled water.[1]
-
Inoculum Preparation: Bacterial strains are cultured in an appropriate broth, washed, and diluted in sterile saline to achieve a target concentration (e.g., ≥2 × 10^5 CFU/mL).[1]
-
Exposure: A 50-μl aliquot of the bacterial suspension is mixed with a 50-μl aliquot of each olanexidine dilution and incubated for a specified exposure time (e.g., 30, 60, or 180 seconds) at a controlled temperature (e.g., 23°C ± 3°C).[1]
-
Neutralization: After the exposure time, the bactericidal activity is stopped by adding a neutralizer, such as soybean casein digest broth with lecithin and polysorbate 80 (SCDLP broth).[1]
-
Plating and Incubation: The mixture is plated onto a suitable agar medium and incubated under appropriate conditions to allow for the growth of surviving bacteria.[1]
-
MBC Determination: The number of colony-forming units (CFU) is counted, and the MBC is defined as the lowest concentration of olanexidine that results in a ≥99.9% reduction in the initial bacterial count.[1]
Time-Kill Assay
Time-kill assays are performed to evaluate the rate of bactericidal activity of an antiseptic over time.[6]
Caption: Experimental workflow for a time-kill assay.
Protocol Details:
-
Inoculum and Antiseptic Preparation: A standardized bacterial inoculum is prepared, and the desired concentration of this compound is made in a suitable broth.
-
Initiation of Assay: The bacterial culture is added to the olanexidine solution at time zero.
-
Sampling: Aliquots are removed from the test solution at predetermined time intervals (e.g., 0, 15, 30, 60 seconds, and longer for some applications).
-
Neutralization and Plating: The bactericidal action in each aliquot is immediately neutralized, and serial dilutions are plated on agar plates.
-
Incubation and Enumeration: Plates are incubated, and the number of viable bacteria (CFU/mL) is determined for each time point.
-
Data Analysis: The results are typically plotted as the log10 of the CFU/mL versus time to visualize the rate of bacterial killing. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial inoculum.[6]
Conclusion
This compound is a potent antiseptic with a broad spectrum of rapid bactericidal activity against a wide array of clinically significant bacteria, including antibiotic-resistant strains. Its mechanism of action, centered on the disruption of the bacterial cell membrane, makes it an effective agent for topical applications in healthcare settings. The standardized experimental protocols outlined in this guide are crucial for the continued evaluation and understanding of its antimicrobial properties, providing a solid foundation for further research and development in the field of antiseptics.
References
- 1. Bactericidal Effects and Mechanism of Action of Olanexidine Gluconate, a New Antiseptic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Bactericidal Effects and Mechanism of Action of Olanexidine Gluconate, a New Antiseptic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical application of skin antisepsis using aqueous olanexidine: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
Olanexidine Hydrochloride: An In-depth Technical Guide to Initial In Vitro Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vitro efficacy studies of Olanexidine Hydrochloride, a novel biguanide antiseptic. The document focuses on its bactericidal activity, mechanism of action, and the experimental methodologies employed in its early-stage evaluation.
Core Efficacy Data
Olanexidine has demonstrated potent and rapid bactericidal activity against a broad spectrum of microorganisms, including clinically relevant drug-resistant strains.[1][2][3][4][5] Its efficacy is comparable to, and in some instances superior to, established antiseptics such as chlorhexidine and povidone-iodine.[1][2][3][5]
Bactericidal Spectrum
Initial studies have established the Minimum Bactericidal Concentrations (MBCs) of olanexidine gluconate against a large panel of clinical and standard bacterial strains. The bactericidal efficacy is notably rapid, with significant kill rates observed at exposure times as short as 30 seconds.[1][2][3]
| Bacterial Category | Number of Strains | Estimated MBC (180s exposure) | Key Resistant Strains Included |
| Gram-positive cocci | 155 | 869 µg/mL | Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant enterococci (VRE) |
| Gram-positive bacilli | 29 | 109 µg/mL | Corynebacterium spp. |
| Gram-negative bacteria | 136 | 434 µg/mL | Pseudomonas aeruginosa, Serratia marcescens |
Data compiled from Hagi et al., 2015.[1][2][3]
Further studies have highlighted the potent activity of olanexidine against qacA/B-positive MRSA, a strain known for reduced susceptibility to some antiseptics.[6] In a study on clinically isolated S. aureus, olanexidine gluconate demonstrated a significantly lower minimum killing concentration than chlorhexidine gluconate.[7]
| Organism | Olanexidine Gluconate MKC₅₀ | Olanexidine Gluconate MKC₉₀ | Chlorhexidine Gluconate MKC₅₀ | Chlorhexidine Gluconate MKC₉₀ |
| Staphylococcus aureus (137 clinical isolates) | 0.0020% | 0.0156% | 0.1250% | 0.5000% |
MKC: Minimum Killing Concentration. Data from Nakazawa et al., 2018.[7]
Mechanism of Action
The bactericidal effect of olanexidine is multifaceted, targeting the bacterial cell envelope and essential cellular components.[1][2][3][8] This multi-pronged attack likely contributes to its potent and rapid activity.
The proposed mechanism involves a sequential series of events:
-
Surface Interaction : Olanexidine first interacts with negatively charged molecules on the bacterial surface, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria.[1][2][3]
-
Membrane Disruption : Following surface binding, olanexidine disrupts the integrity of the cytoplasmic membrane.[1][2][3][8] This leads to increased membrane permeability.
-
Leakage of Intracellular Components : The compromised membrane allows for the irreversible leakage of essential intracellular components, leading to cell death.[1][2][3]
-
Protein Denaturation : At higher concentrations (≥160 μg/ml), olanexidine can cause protein denaturation, leading to cell aggregation.[1][2][3]
References
- 1. Bactericidal Effects and Mechanism of Action of Olanexidine Gluconate, a New Antiseptic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bactericidal Effects and Mechanism of Action of Olanexidine Gluconate, a New Antiseptic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical application of skin antisepsis using aqueous olanexidine: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of olanexidine gluconate on preoperative skin preparation: an experimental study in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fast-acting bactericidal activity of olanexidine gluconate against qacA/B-positive methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Minimum Killing Concentrations of Chlorhexidine Gluconate and Olanexidine Gluconate on Clinically Isolated S.aureus Strains | Semantic Scholar [semanticscholar.org]
- 8. What is Olanexidine Gluconate used for? [synapse.patsnap.com]
Early Research on Olanexidine Hydrochloride's Antimicrobial Potential: A Technical Guide
An In-depth Examination of the Antimicrobial Efficacy and Mechanism of Action of a Novel Biguanide Antiseptic
Introduction
Olanexidine, a monobiguanide compound, has emerged as a significant antiseptic agent with potent broad-spectrum antimicrobial activity.[1] Developed to address the growing concern of healthcare-associated infections, particularly those caused by multidrug-resistant organisms, early research has focused on quantifying its bactericidal effects and elucidating its mechanism of action.[2][3] This technical guide provides a comprehensive overview of the foundational studies on Olanexidine Hydrochloride (commonly formulated as Olanexidine Gluconate), intended for researchers, scientists, and drug development professionals.
Antimicrobial Spectrum and Potency
Olanexidine demonstrates a wide range of bactericidal activity against both Gram-positive and Gram-negative bacteria.[4][5][6] Notably, it exhibits pronounced efficacy against clinically important pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2][4][5] Its antimicrobial spectrum is comparable to that of established antiseptics like chlorhexidine and povidone-iodine.[4][5]
Quantitative Antimicrobial Activity
The bactericidal potency of Olanexidine has been quantified through the determination of Minimum Bactericidal Concentrations (MBCs) at various exposure times. The following tables summarize the MBC data from early in vitro studies.
| Gram-Positive Cocci (155 strains) | |
| Exposure Time | Estimated Bactericidal Concentration (μg/mL) |
| 180 seconds | 869 |
| Gram-Positive Bacilli (29 strains) | |
| Exposure Time | Estimated Bactericidal Concentration (μg/mL) |
| 180 seconds | 109 |
| Gram-Negative Bacteria (136 strains) | |
| Exposure Time | Estimated Bactericidal Concentration (μg/mL) |
| 180 seconds | 434 |
Data sourced from studies on Olanexidine Gluconate.[4][5][7][8]
Mechanism of Action
The primary mechanism of Olanexidine's antimicrobial action involves the disruption of bacterial cell membrane integrity.[1][4][5] This leads to the leakage of essential intracellular components and ultimately results in cell death.[4][5][7] The proposed signaling pathway and mechanism are as follows:
-
Electrostatic Interaction: Olanexidine, a cationic biguanide, initially interacts with negatively charged components of the bacterial cell surface, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria.[4][5]
-
Membrane Disruption: This interaction leads to the disorganization of the lipid bilayer, increasing membrane permeability.[4][5][7]
-
Leakage of Intracellular Components: The compromised membrane allows for the irreversible leakage of vital cytoplasmic contents, including ions and small molecules.[4][5]
-
Protein Denaturation: At higher concentrations (≥160 μg/ml), Olanexidine can also cause the denaturation of bacterial proteins, contributing to its bactericidal effect.[4][5][7]
Experimental Protocols
The following sections detail the methodologies employed in the early research to evaluate the antimicrobial potential of Olanexidine.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC of Olanexidine was determined using a modified microdilution method.[4]
1. Preparation of Bacterial Suspension:
-
Bacterial strains were cultured on appropriate agar media.
-
Colonies were suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
The suspension was further diluted to achieve a final inoculum concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.
2. Microdilution Assay:
-
Serial twofold dilutions of Olanexidine Gluconate were prepared in a suitable broth medium in 96-well microtiter plates.
-
An equal volume of the standardized bacterial suspension was added to each well.
-
The plates were incubated under appropriate conditions for a specified exposure time (e.g., 30, 60, or 180 seconds).
3. Neutralization and Viability Assessment:
-
Following the exposure period, an aliquot from each well was transferred to a neutralizer solution to inactivate the antiseptic.
-
The neutralized suspension was then plated onto agar plates.
-
The plates were incubated, and the number of viable colonies was counted. The MBC was defined as the lowest concentration of the antiseptic that resulted in a ≥3-log10 reduction in the initial inoculum.
Membrane Permeability and Integrity Assays
The effect of Olanexidine on bacterial membrane permeability and integrity was investigated using various in vitro assays.[4][7]
1. Artificial Liposome Disruption Assay:
-
Large unilamellar vesicles (LUVs) encapsulating a fluorescent dye (e.g., calcein) were prepared to model bacterial membranes.
-
Olanexidine was added to the liposome suspension.
-
The disruption of the liposome membrane was measured by monitoring the release of the fluorescent dye, which results in an increase in fluorescence intensity.
2. Membrane Permeability Assay in E. coli:
-
Changes in the outer and inner membrane permeability of Escherichia coli were assessed.
-
Outer membrane permeabilization was measured using nitrocefin, a chromogenic cephalosporin that is hydrolyzed by periplasmic β-lactamase upon entry into the periplasm.
-
Inner membrane permeabilization was determined by measuring the hydrolysis of o-nitrophenyl-β-D-galactopyranoside (ONPG) by cytoplasmic β-galactosidase.
3. Membrane Integrity Assay in S. aureus:
-
The loss of membrane potential in Staphylococcus aureus was measured to assess membrane integrity disruption.
-
This was achieved by monitoring changes in the fluorescence of membrane potential-sensitive dyes.[8]
Conclusion
Early research on this compound has firmly established its potent and broad-spectrum bactericidal activity. The primary mechanism of action, involving the rapid disruption of bacterial cell membrane integrity, makes it an effective antiseptic agent. The quantitative data from MBC studies and the detailed insights from mechanistic experiments provide a solid foundation for its clinical application in preventing and controlling bacterial infections, particularly in the context of rising antimicrobial resistance. Further research continues to explore its clinical efficacy and expand its applications in various healthcare settings.[2][3][9]
References
- 1. What is Olanexidine Gluconate used for? [synapse.patsnap.com]
- 2. keio.ac.jp [keio.ac.jp]
- 3. Clinical application of skin antisepsis using aqueous olanexidine: a scoping review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bactericidal Effects and Mechanism of Action of Olanexidine Gluconate, a New Antiseptic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bactericidal Effects and Mechanism of Action of Olanexidine Gluconate, a New Antiseptic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Clinical application of skin antisepsis using aqueous olanexidine: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
Olanexidine Hydrochloride: An In-depth Technical Guide on its Binding Affinity to Bacterial Surface Molecules
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Olanexidine hydrochloride is a potent, broad-spectrum antiseptic agent belonging to the biguanide class. Its bactericidal activity is fundamentally linked to its strong affinity for and interaction with key molecules on the bacterial cell surface. This technical guide provides a comprehensive overview of the binding characteristics of this compound to bacterial surface components, with a focus on lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria. This document details the mechanism of action, presents available binding affinity data, outlines the experimental protocols used for these assessments, and provides visual representations of the key pathways and workflows.
Core Mechanism of Action
This compound's primary mechanism of action involves the disruption of bacterial cell membrane integrity, leading to the leakage of intracellular components and subsequent cell death.[1][2][3][4][5] This process is initiated by the electrostatic interaction between the cationic olanexidine molecule and the anionic components of the bacterial cell surface.
The key steps in its mechanism are:
-
Initial Binding: Olanexidine rapidly binds to the bacterial cell surface. In Gram-negative bacteria, the primary target is the lipopolysaccharide (LPS) of the outer membrane.[1][2][5] In Gram-positive bacteria, it interacts with lipoteichoic acid (LTA).[1][2][5]
-
Membrane Disruption: Following this initial binding, olanexidine disrupts the cell membrane, compromising its function as a selective barrier.[1][2][5]
-
Increased Permeability: This disruption leads to an increase in membrane permeability, allowing for the irreversible leakage of essential intracellular contents.[1][2][5]
-
Protein Denaturation: At higher concentrations (≥160 μg/ml), olanexidine has been shown to denature proteins, contributing to its bactericidal effect.[1][2][5]
This multi-faceted mechanism of action contributes to its potent and rapid bactericidal effects against a wide range of bacteria, including antibiotic-resistant strains.[1][2]
Binding Affinity to Bacterial Surface Molecules
The binding affinity has been primarily assessed using a fluorescent probe displacement assay, which monitors the competitive displacement of a fluorescent probe (BODIPY TR cadaverine, BC) from its complex with LPS, lipid A, or LTA by olanexidine.[2] A greater decrease in fluorescence at a given concentration indicates a higher binding affinity.
Data Presentation: Olanexidine Binding Characteristics
The following table summarizes the qualitative binding affinity and the experimental parameters used in the key cited study.
| Target Molecule | Bacterial Type | Assay Type | Qualitative Binding Affinity of Olanexidine | Reference |
| Lipopolysaccharide (LPS) | Gram-negative | BC Fluorescent Probe Displacement | Higher than Chlorhexidine | [2] |
| Lipid A | Gram-negative | BC Fluorescent Probe Displacement | Higher than Chlorhexidine | [2] |
| Lipoteichoic Acid (LTA) | Gram-positive | BC Fluorescent Probe Displacement | Higher than Chlorhexidine | [2] |
Experimental Protocols
The primary method cited for determining the binding affinity of olanexidine to bacterial surface molecules is the fluorescent probe displacement assay.
Fluorescent Probe Displacement Assay for LPS, Lipid A, and LTA Binding
This assay quantifies the binding of a compound to LPS, lipid A, or LTA by measuring the displacement of a fluorescent probe, BODIPY TR cadaverine (BC).
Materials:
-
This compound (or gluconate salt)
-
Lipopolysaccharide (LPS) from a relevant bacterial species
-
Lipid A
-
Lipoteichoic acid (LTA) from a relevant bacterial species
-
BODIPY TR cadaverine (BC) fluorescent probe
-
20 mM HEPES buffer (pH 7.2)
-
Multiplex plate reader with fluorescence capabilities
Protocol:
-
Reagent Preparation:
-
Prepare stock solutions of LPS (9.5 μg/ml), lipid A (9.4 μg/ml), and LTA (9.5 μg/ml) in 20 mM HEPES buffer (pH 7.2).
-
Prepare a stock solution of BC fluorescent probe (9.5 μM) in 20 mM HEPES buffer (pH 7.2).
-
Prepare a series of dilutions of the test antiseptic (olanexidine) in 20 mM HEPES buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add 95 μl of the LPS, lipid A, or LTA solution containing the BC probe to each well.
-
Add a 5 μl aliquot of the various test antiseptic dilutions to the respective wells.
-
Incubate the plate for 5 minutes at room temperature, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity on a multiplex plate reader.
-
Set the excitation wavelength to 580 nm and the emission wavelength to 620 nm.
-
-
Data Analysis:
-
The displacement of the BC probe by the antiseptic results in a change in fluorescence intensity.
-
Plot the change in fluorescence intensity against the concentration of the antiseptic. A steeper curve indicates a higher binding affinity.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.
References
- 1. Bactericidal Effects and Mechanism of Action of Olanexidine Gluconate, a New Antiseptic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bactericidal Effects and Mechanism of Action of Olanexidine Gluconate, a New Antiseptic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is Olanexidine Gluconate used for? [synapse.patsnap.com]
- 5. journals.asm.org [journals.asm.org]
Methodological & Application
Application Notes and Protocols: Synthesis of Olanexidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemical synthesis of Olanexidine Hydrochloride, a potent biguanide antiseptic. The synthesis is based on established routes involving the condensation of key intermediates. This protocol is intended for research and development purposes and should be performed by qualified personnel in a controlled laboratory setting. All necessary safety precautions should be taken when handling the chemical reagents.
Introduction
Olanexidine, with the chemical name 1-(3,4-dichlorobenzyl)-5-octylbiguanide, is a broad-spectrum bactericidal agent.[1][2][3] It is particularly effective against a wide range of bacteria, including both Gram-positive and Gram-negative strains.[4][5] Olanexidine is often formulated as a hydrochloride or gluconate salt for use in antiseptic solutions.[3][4] The hydrochloride salt, while having low water solubility (less than 0.05% W/V at 0°C), is a key intermediate in the preparation of various formulations.[1][6][7][8][9] This document outlines a common and effective multi-step synthesis protocol for obtaining this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through a convergent synthesis strategy. A key intermediate, 1-cyano-3-octylguanidine, is first prepared and then condensed with 3,4-dichlorobenzylamine, followed by salt formation with hydrochloric acid.
Overall Reaction Scheme
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 1-cyano-3-octylguanidine
This step involves the reaction of n-octylamine with sodium dicyanamide in the presence of a strong acid.
-
Reagents and Materials:
-
n-Octylamine
-
Sodium dicyanamide
-
Concentrated sulfuric acid
-
n-Butyl acetate
-
Reaction vessel with reflux condenser and stirring mechanism
-
Standard laboratory glassware
-
-
Procedure:
-
In a suitable reaction vessel, combine n-octylamine and sodium dicyanamide in n-butyl acetate.
-
Carefully add concentrated sulfuric acid to the mixture while stirring.
-
Heat the mixture to reflux and maintain for a specified period to ensure complete reaction.
-
After cooling, the product, 1-cyano-3-octylguanidine, can be isolated and purified. A reported yield for this step is 86%.[4]
-
Step 2: Synthesis of Olanexidine
This step involves the condensation of 1-cyano-3-octylguanidine with 3,4-dichlorobenzylamine.
-
Reagents and Materials:
-
1-cyano-3-octylguanidine (from Step 1)
-
3,4-Dichlorobenzylamine
-
Mesitylene or n-butyl acetate
-
Reaction vessel with reflux condenser and stirring mechanism
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve 1-cyano-3-octylguanidine and 3,4-dichlorobenzylamine in a high-boiling solvent such as mesitylene or n-butyl acetate.[10]
-
Heat the reaction mixture to reflux and maintain for several hours.
-
Monitor the reaction for completion using an appropriate analytical technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture. The crude Olanexidine can be isolated by concentration under reduced pressure.[11]
-
Step 3: Formation of this compound
This final step involves the conversion of the free base Olanexidine to its hydrochloride salt.
-
Reagents and Materials:
-
Crude Olanexidine (from Step 2)
-
Concentrated hydrochloric acid
-
Isopropyl alcohol
-
Water
-
Filtration apparatus
-
Drying oven
-
-
Procedure:
-
Dissolve the crude Olanexidine in a mixture of isopropyl alcohol and water.[11]
-
Slowly add concentrated hydrochloric acid dropwise to the solution while stirring.[8][11]
-
Stir the mixture at a controlled temperature (e.g., 28-30°C) for a period to allow for the precipitation of this compound.[8]
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with a small amount of isopropyl alcohol and then water to remove impurities.[8][11]
-
Dry the purified crystals under vacuum or in a drying oven at a suitable temperature (e.g., 40°C) to yield this compound semihydrate.[11]
-
Quantitative Data Summary
| Step | Product | Reported Yield | Purity | Melting Point | Reference(s) |
| Synthesis of 1-cyano-3-octylguanidine | 1-cyano-3-octylguanidine | 86% | N/A | N/A | [4] |
| Synthesis of this compound | Olanexidine Dihydrochloride | 81.3% | N/A | 228.9°C | [8] |
| Synthesis of this compound | Olanexidine Monohydrochloride 1/2 Hydrate | 81.6% | 99.9% | N/A | [11] |
Mechanism of Action of Olanexidine
Olanexidine exerts its bactericidal effects by disrupting the bacterial cell membrane.[3][4]
Caption: Simplified signaling pathway for the bactericidal action of Olanexidine.
Conversion of this compound to Free Olanexidine
For certain applications, such as the preparation of aqueous gluconate solutions, it is necessary to convert this compound to its free base form.
Experimental Protocol
-
Reagents and Materials:
-
This compound hemihydrate
-
1 N Aqueous sodium hydroxide solution
-
Purified water
-
Stirring apparatus
-
Filtration apparatus
-
-
Procedure:
-
Add this compound hemihydrate to a 1 N aqueous sodium hydroxide solution.[1]
-
Stir the suspension at room temperature (25°C) for approximately 1.5 hours.[1][6]
-
Filter the solid and wash it with water.
-
To remove any remaining sodium chloride, resuspend the solid in purified water, stir for a short period (e.g., 5 minutes), and filter again.[1][6]
-
Repeat the washing step if necessary. The resulting solid is free Olanexidine.
-
Conclusion
The protocol detailed in this document provides a comprehensive guide for the synthesis of this compound. By following these procedures, researchers can reliably produce this important antiseptic compound for further study and development. It is imperative to adhere to all laboratory safety guidelines and to use appropriate personal protective equipment throughout the synthesis process.
References
- 1. US8334248B2 - Aqueous solution of olanexidine, method of preparing the aqueous solution, and disinfectant - Google Patents [patents.google.com]
- 2. WO2004105745A1 - Aqueous olanexidine solution, method of preparing the same, and disinfectant - Google Patents [patents.google.com]
- 3. Bactericidal Effects and Mechanism of Action of Olanexidine Gluconate, a New Antiseptic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OLANEXIDINE | 146510-36-3 [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. HK1086200B - Aqueous olanexidine solution, method of preparing the same, and disinfectant - Google Patents [patents.google.com]
- 7. EP1634589A1 - Aqueous olanexidine solution, method of preparing the same, and disinfectant - Google Patents [patents.google.com]
- 8. drugapprovalsint.com [drugapprovalsint.com]
- 9. MXPA05012761A - Aqueous olanexidine solution, method of preparing the same, and disinfectant. - Google Patents [patents.google.com]
- 10. This compound, OPB-2045-药物合成数据库 [drugfuture.com]
- 11. newdrugapprovals.org [newdrugapprovals.org]
Application Notes and Protocols for Olanexidine Hydrochloride Formulation with Gluconic Acid in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the formulation and evaluation of Olanexidine Hydrochloride with gluconic acid, a potent, broad-spectrum antiseptic agent. Olanexidine, a monobiguanide derivative, demonstrates significant bactericidal activity against a wide range of pathogens, including antibiotic-resistant strains.[1][2][3][4][5] The formulation with gluconic acid enhances the aqueous solubility of Olanexidine, making it suitable for various research and clinical applications.[6][7][8]
Physicochemical Properties
This compound, when formulated with gluconic acid to form Olanexidine Gluconate, results in a compound with the molecular formula C23H39Cl2N5O7 and a molecular weight of 568.5 g/mol .[9] This formulation significantly improves the solubility of Olanexidine in aqueous solutions.[6][7][8]
| Property | Value | Reference |
| Molecular Formula | C23H39Cl2N5O7 | [9] |
| Molecular Weight | 568.5 g/mol | [9] |
| Appearance | Aqueous solution is clear and transparent | [6] |
| Solubility | At least 0.1% (W/V) in aqueous solution | [6] |
| Concentration Range | 0.1 to 20% (W/V) in aqueous solution | [6] |
Mechanism of Action
Olanexidine exerts its bactericidal effect through a multi-step process that leads to the disruption of the bacterial cell membrane.[1][2][3] This mechanism is distinct from that of some other biguanide compounds like chlorhexidine.[1][2][3] The primary stages of its action are:
-
Binding to Bacterial Surface: Olanexidine initially interacts with negatively charged components of the bacterial cell surface, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria.[1][2]
-
Membrane Disruption: Following binding, Olanexidine disrupts the integrity of the cytoplasmic membrane.[1][2][3]
-
Leakage of Intracellular Components: This disruption leads to an increase in membrane permeability, causing the leakage of essential intracellular components.[1][2][3]
-
Protein Denaturation: At higher concentrations (≥160 μg/ml), Olanexidine can also cause protein denaturation, contributing to its bactericidal effect.[1][2]
Caption: Mechanism of Olanexidine Action
Experimental Protocols
Protocol 1: Preparation of Olanexidine Gluconate Aqueous Solution
This protocol describes the preparation of a stable aqueous solution of Olanexidine using gluconic acid, adapted from patent literature.[6]
Materials:
-
This compound
-
Sodium hydroxide (or other suitable alkali)
-
Gluconic acid or gluconolactone
-
Distilled water
Procedure:
-
Suspend this compound in distilled water.
-
Add an alkali (e.g., sodium hydroxide) to the suspension to precipitate free Olanexidine. The amount of alkali should be at least equivalent to the acid of the Olanexidine salt.
-
Isolate the precipitated free Olanexidine by filtration.
-
Wash the free Olanexidine thoroughly with distilled water to remove any remaining acid and salt byproducts.
-
Prepare an aqueous solution of gluconic acid. This can be done by dissolving gluconic acid or a precursor like gluconolactone in water.
-
Add the washed, free Olanexidine to the gluconic acid solution. The molar ratio of gluconic acid to Olanexidine should be at least 1:1.
-
Stir the mixture until the Olanexidine is completely dissolved, resulting in a clear aqueous solution.
-
The final concentration of Olanexidine can be adjusted by varying the amounts of Olanexidine and the aqueous gluconic acid solution.
Caption: Olanexidine Gluconate Solution Preparation Workflow
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol outlines a method to determine the MBC of the Olanexidine Gluconate formulation against various bacterial strains.[1][2]
Materials:
-
Olanexidine Gluconate formulation
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microplates
-
Neutralizer solution
-
Agar plates
Procedure:
-
Prepare serial dilutions of the Olanexidine Gluconate formulation in the broth medium in a 96-well microplate.
-
Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL).
-
Add the bacterial inoculum to each well of the microplate. Include a positive control (bacteria and broth) and a negative control (broth only).
-
Incubate the microplate at the optimal temperature for the bacterial strain for a specified exposure time (e.g., 30, 60, or 180 seconds).[1][2]
-
After the exposure time, add a neutralizer to each well to stop the bactericidal action of Olanexidine.
-
Subculture a fixed volume from each well onto agar plates.
-
Incubate the agar plates overnight.
-
The MBC is the lowest concentration of Olanexidine Gluconate that results in a significant reduction (e.g., ≥99.9%) in the number of viable bacteria.
Caption: MBC Determination Workflow
Bactericidal Activity
The bactericidal activity of Olanexidine has been evaluated against a wide range of bacterial strains. The following table summarizes the estimated bactericidal concentrations for a 180-second exposure.[1][2]
| Bacterial Group | Number of Strains | Estimated Bactericidal Concentration (180s exposure) (μg/mL) | Reference |
| Gram-positive cocci | 155 | 869 | [1][2] |
| Gram-positive bacilli | 29 | 109 | [1][2] |
| Gram-negative bacteria | 136 | 434 | [1][2] |
Olanexidine has demonstrated potent activity against clinically important pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][10]
In Vivo Efficacy
Studies in animal models, such as cynomolgus monkeys, have demonstrated the in vivo efficacy of Olanexidine Gluconate for preoperative skin preparation.[10] Its bactericidal effects were found to be comparable to commercial antiseptics like chlorhexidine and povidone-iodine in clean conditions.[10] Notably, the efficacy of Olanexidine was less affected by the presence of blood compared to other antiseptics, highlighting its potential for use in surgical settings.[10]
Conclusion
The formulation of this compound with gluconic acid provides a soluble and highly effective antiseptic agent with broad-spectrum bactericidal activity. The provided protocols offer a starting point for researchers to prepare and evaluate this promising compound for various applications in infection control and drug development. Its robust performance, even in the presence of organic materials like blood, suggests significant potential for clinical and environmental disinfection.[10][11]
References
- 1. Bactericidal Effects and Mechanism of Action of Olanexidine Gluconate, a New Antiseptic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bactericidal Effects and Mechanism of Action of Olanexidine Gluconate, a New Antiseptic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. US8334248B2 - Aqueous solution of olanexidine, method of preparing the aqueous solution, and disinfectant - Google Patents [patents.google.com]
- 7. WO2004105745A1 - Aqueous olanexidine solution, method of preparing the same, and disinfectant - Google Patents [patents.google.com]
- 8. HK1086200B - Aqueous olanexidine solution, method of preparing the same, and disinfectant - Google Patents [patents.google.com]
- 9. Olanexidine Gluconate | C23H39Cl2N5O7 | CID 67027685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Effects of olanexidine gluconate on preoperative skin preparation: an experimental study in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Minimum Bactericidal Concentration (MBC) of Olanexidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olanexidine Hydrochloride is a biguanide antiseptic agent renowned for its rapid and broad-spectrum bactericidal activity. It is effective against a wide range of Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE).[1] The primary mechanism of action of olanexidine involves the disruption of bacterial cell membranes, leading to the leakage of intracellular components and subsequent cell death. At higher concentrations, it has also been shown to denature proteins.[1]
These application notes provide a detailed protocol for determining the Minimum Bactericidal Concentration (MBC) of this compound. The MBC is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum. Due to the rapid action of antiseptics like olanexidine, a modified microdilution method with short exposure times is employed.
Mechanism of Action of this compound
This compound exerts its bactericidal effect through a multi-step process targeting the bacterial cell envelope:
-
Electrostatic Binding: The cationic olanexidine molecules are electrostatically attracted to the negatively charged components of the bacterial cell surface, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria.
-
Membrane Disruption: This initial binding leads to the displacement of divalent cations that stabilize the cell membrane, causing membrane disorganization and increased permeability.
-
Leakage of Intracellular Contents: The compromised membrane integrity results in the leakage of essential cytoplasmic components, such as potassium ions and nucleotides.
-
Cell Death: The irreversible damage to the cell membrane and loss of cellular contents lead to bacterial cell death.
-
Protein Denaturation: At higher concentrations, olanexidine can also cause the denaturation of cellular proteins, contributing to its bactericidal activity.
Figure 1. Mechanism of action of this compound against bacterial cells.
Quantitative Data: Minimum Bactericidal Concentration of this compound
The following tables summarize the MBC values of this compound against various bacterial species at different exposure times.
Table 1: MBC of this compound against Gram-Positive Bacteria
| Bacterial Species | Strain Type | Exposure Time | MBC Range (µg/mL) |
| Staphylococcus aureus | MRSA | 30 sec | 13.6 - 1740 |
| Staphylococcus aureus | MRSA (qacA/B-positive) | 2 min | 128 - 512 |
| Staphylococcus aureus | MRSA (qacA/B-negative) | 2 min | 128 - 256 |
| Enterococcus faecalis | VRE | 30 sec | 54.3 - 869 |
| Gram-Positive Cocci | 155 strains | 180 sec | 869 (estimated) |
| Gram-Positive Bacilli | 29 strains | 180 sec | 109 (estimated) |
Table 2: MBC of this compound against Gram-Negative Bacteria
| Bacterial Species | Strain Type | Exposure Time | MBC Range (µg/mL) |
| Escherichia coli | Clinical Isolates | 30 sec | 217 - 3480 |
| Pseudomonas aeruginosa | Clinical Isolates | 30 sec | 434 - >3480 |
| Gram-Negative Bacteria | 136 strains | 180 sec | 434 (estimated) |
Experimental Protocol: Determination of Minimum Bactericidal Concentration (MBC)
This protocol details a modified microdilution method for determining the MBC of this compound with short exposure times.
Materials
-
This compound
-
Test bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
Mueller-Hinton Agar (MHA)
-
Sterile 96-well microtiter plates
-
Sterile polypropylene tubes
-
Spectrophotometer
-
Incubator (37°C)
-
Micropipettes and sterile tips
Methodology
1. Preparation of Bacterial Inoculum:
1.1. From a fresh 18-24 hour culture on MHA, pick 3-5 isolated colonies of the test bacterium.
1.2. Suspend the colonies in sterile MHB.
1.3. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
1.4. Dilute the adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
2. Preparation of this compound Dilutions:
2.1. Prepare a stock solution of this compound in sterile distilled water.
2.2. Perform serial twofold dilutions of the stock solution in sterile distilled water to obtain a range of concentrations to be tested.
3. Short-Exposure Time Microdilution Assay:
3.1. In a 96-well microtiter plate, add 100 µL of the prepared bacterial inoculum to each well.
3.2. Add 100 µL of the this compound dilutions to the corresponding wells. Include a growth control well (100 µL inoculum + 100 µL sterile water) and a sterility control well (200 µL MHB).
3.3. Incubate the plate at room temperature for the desired exposure times (e.g., 30, 60, and 180 seconds).
3.4. At the end of each exposure time, transfer 20 µL from each well to a corresponding well in a new 96-well plate containing 180 µL of Dey-Engley Neutralizing Broth. This immediately stops the bactericidal action of the olanexidine.
4. Determination of MBC:
4.1. From each well of the neutralization plate, subculture 10 µL onto MHA plates.
4.2. Incubate the MHA plates at 37°C for 18-24 hours.
4.3. Following incubation, count the number of colonies on each plate.
4.4. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
Figure 2. Experimental workflow for the determination of the Minimum Bactericidal Concentration (MBC) of this compound.
References
Application Notes and Protocols: Olanexidine Hydrochloride Cytotoxicity Testing in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing the cytotoxicity of Olanexidine Hydrochloride in mammalian cell cultures. Olanexidine is a biguanide antiseptic agent with broad-spectrum bactericidal activity.[1][2][3][4] Its primary mechanism of action against bacteria involves the disruption of cell membrane integrity, leading to the leakage of intracellular components and, at higher concentrations, protein denaturation.[1][2][3][5] Understanding its cytotoxic potential in mammalian cells is crucial for its safe and effective use in clinical applications.
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for assessing cell metabolic activity as an indicator of cell viability. The protocol is designed to be adaptable to various adherent cell lines relevant to the clinical application of antiseptics, such as human fibroblasts and keratinocytes.[6][7]
Data Presentation
The following table summarizes hypothetical quantitative data from an MTT assay evaluating the cytotoxicity of this compound on a human fibroblast cell line after 24 hours of exposure. The data is presented as the mean percentage of cell viability relative to an untreated control, with the 50% inhibitory concentration (IC50) calculated.
| Olanexidine HCl Concentration (µg/mL) | Absorbance (OD at 570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Untreated Control) | 1.25 ± 0.08 | 100 |
| 10 | 1.15 ± 0.07 | 92 |
| 25 | 0.98 ± 0.06 | 78.4 |
| 50 | 0.65 ± 0.05 | 52 |
| 75 | 0.35 ± 0.04 | 28 |
| 100 | 0.15 ± 0.03 | 12 |
| 200 | 0.05 ± 0.02 | 4 |
| Calculated IC50 | ~55 µg/mL |
Experimental Protocols
1. Materials and Reagents
-
This compound (powder, sterile)
-
Human Dermal Fibroblasts (HDFs) or other suitable cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Trypsin-EDTA solution (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
Sterile 96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (capable of measuring absorbance at 570 nm)
2. Cell Culture and Seeding
-
Culture human dermal fibroblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
3. Preparation of this compound Solutions
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in sterile distilled water or PBS.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 75, 100, 200 µg/mL).
4. Treatment of Cells
-
After the 24-hour incubation period for cell attachment, carefully remove the medium from each well.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include untreated control wells containing only complete medium.
-
Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C with 5% CO2.
5. MTT Assay for Cell Viability
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
6. Data Analysis
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
-
Plot the cell viability percentage against the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that reduces cell viability by 50%.
Mandatory Visualizations
Caption: Experimental workflow for this compound cytotoxicity testing.
Caption: Hypothesized signaling pathway for Olanexidine-induced cytotoxicity.
References
- 1. Bactericidal Effects and Mechanism of Action of Olanexidine Gluconate, a New Antiseptic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bactericidal Effects and Mechanism of Action of Olanexidine Gluconate, a New Antiseptic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity and Wound Closure Evaluation in Skin Cell Lines after Treatment with Common Antiseptics for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity evaluation of antiseptics and antibiotics on cultured human fibroblasts and keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Bacterial Resistance Mechanisms to Olanexidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olanexidine Hydrochloride is a novel monobiguanide antiseptic agent demonstrating broad-spectrum bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][3][4][5] Its primary mechanism of action involves the disruption of bacterial cell membrane integrity, leading to the leakage of intracellular components and ultimately, cell death.[1][2][3][6] As with any antimicrobial agent, the potential for the development of bacterial resistance is a critical area of study. These application notes provide a comprehensive overview and detailed protocols for investigating bacterial resistance mechanisms to this compound.
Mechanism of Action of Olanexidine
Olanexidine exerts its bactericidal effects through a multi-step process targeting the bacterial cell envelope:
-
Electrostatic Interaction: The cationic Olanexidine molecule initially binds to negatively charged components of the bacterial cell surface, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria.[1][2][3]
-
Membrane Disruption: Following initial binding, Olanexidine disrupts the cytoplasmic membrane, increasing its permeability.[1][2][3]
-
Leakage of Intracellular Contents: The compromised membrane integrity results in the irreversible leakage of essential intracellular components, such as ions, ATP, and nucleic acids.[1][2][3]
-
Protein Denaturation: At higher concentrations (≥160 µg/ml), Olanexidine can cause the denaturation of bacterial proteins, contributing to its bactericidal activity.[1][2][3]
Potential Bacterial Resistance Mechanisms to Olanexidine
While specific resistance mechanisms to Olanexidine are not yet extensively documented, bacteria may develop resistance to biguanides like Olanexidine through several general mechanisms observed with similar compounds like chlorhexidine:
-
Efflux Pumps: Overexpression of multidrug resistance (MDR) efflux pumps can actively transport Olanexidine out of the bacterial cell, preventing it from reaching its target at a sufficient concentration.[7][8][9][10][11]
-
Alterations in Cell Envelope: Modifications to the cell wall or outer membrane, such as changes in LPS or LTA structure, can reduce the binding of Olanexidine or limit its penetration.[8]
-
Biofilm Formation: Bacteria embedded in biofilms can exhibit increased tolerance to antiseptics due to the protective extracellular matrix, which can limit drug diffusion and create a different physiological state for the embedded bacteria.[9]
Data Presentation: Bactericidal Efficacy of Olanexidine
The following table summarizes the bactericidal concentrations of Olanexidine against various bacterial groups.
| Bacterial Group | Number of Strains | Exposure Time (seconds) | Estimated Bactericidal Concentration (µg/ml) |
| Gram-positive cocci | 155 | 180 | 869 |
| Gram-positive bacilli | 29 | 180 | 109 |
| Gram-negative bacteria | 136 | 180 | 434 |
Data adapted from Hagi et al., 2015.[1][3]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is used to determine the lowest concentration of this compound that inhibits visible bacterial growth (MIC) and the lowest concentration that results in bacterial death (MBC).
Materials:
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth
-
Sterile 96-well microtiter plates
-
Incubator
-
Plate reader (for OD600 measurements)
-
Agar plates
Procedure:
-
Prepare Olanexidine Dilutions: Serially dilute the this compound stock solution in CAMHB in a 96-well plate to achieve a range of concentrations.
-
Inoculate Bacteria: Adjust the bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL in CAMHB. Add 100 µL of the bacterial suspension to each well of the microtiter plate containing the Olanexidine dilutions.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm (OD600).
-
MBC Determination: To determine the MBC, take a 10-20 µL aliquot from each well that shows no visible growth and plate it onto an appropriate agar medium. Incubate the plates at 37°C for 24-48 hours. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.
Protocol 2: In Vitro Induction of Olanexidine Resistance using Serial Passage
This protocol is designed to induce and select for bacterial resistance to this compound through repeated exposure to sub-lethal concentrations.
Materials:
-
This compound stock solution
-
Bacterial culture
-
Liquid growth medium (e.g., Tryptic Soy Broth)
-
Sterile culture tubes or flasks
-
Incubator with shaking capabilities
Procedure:
-
Initial MIC Determination: Determine the baseline MIC of this compound for the bacterial strain of interest using Protocol 1.
-
Serial Passage:
-
Inoculate a fresh culture of the bacteria into a liquid medium containing this compound at a sub-MIC concentration (e.g., 0.5x MIC).
-
Incubate the culture with shaking at the appropriate temperature until it reaches the late logarithmic or early stationary phase.
-
Transfer an aliquot of this culture to a fresh medium containing the same or a slightly increased concentration of this compound.
-
Repeat this process for a predetermined number of passages (e.g., 20-30 passages).
-
-
Monitoring Resistance Development: Periodically determine the MIC of this compound for the passaged cultures to monitor for any increase in resistance.
-
Stability of Resistance: To assess the stability of the acquired resistance, culture the resistant strain in an antibiotic-free medium for several passages and then re-determine the MIC.
Protocol 3: Evaluation of Bacterial Membrane Damage
This protocol assesses the membrane-damaging effects of this compound using a fluorescent dye that can only enter cells with compromised membranes.
Materials:
-
Bacterial culture
-
This compound
-
Phosphate-buffered saline (PBS)
-
Propidium iodide (PI) or similar membrane-impermeable fluorescent dye
-
Fluorometer or fluorescence microscope
Procedure:
-
Prepare Bacterial Suspension: Harvest bacterial cells in the logarithmic growth phase, wash them with PBS, and resuspend them in PBS to a defined optical density.
-
Treatment with Olanexidine: Add this compound to the bacterial suspension at various concentrations (e.g., 0.5x, 1x, and 2x MIC). Include a control group with no Olanexidine.
-
Staining: Add propidium iodide to the bacterial suspensions to a final concentration of 1-5 µg/mL.
-
Incubation: Incubate the suspensions in the dark at room temperature for 15-30 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer or visualize the stained cells using a fluorescence microscope. An increase in fluorescence indicates membrane damage.
Visualizations
Caption: Mechanism of action of Olanexidine against bacterial cells.
Caption: Workflow for investigating Olanexidine resistance development.
Caption: Hypothetical signaling pathway leading to Olanexidine resistance.
References
- 1. repository.up.ac.za [repository.up.ac.za]
- 2. Reduced Susceptibility and Increased Resistance of Bacteria against Disinfectants: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial Resistance to Antimicrobial Biocides: an insight into molecular mechanisms [icbcongress.com]
- 4. Evolution of high-level resistance during low-level antibiotic exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 6. Serial passage - Wikipedia [en.wikipedia.org]
- 7. Chlorhexidine Resistance or Cross-Resistance, That Is the Question - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Resistance Toward Chlorhexidine in Oral Bacteria – Is There Cause for Concern? [frontiersin.org]
- 9. Evolutionary action of mutations reveals antimicrobial resistance genes in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bacterial Multidrug Efflux Pumps at the Frontline of Antimicrobial Resistance: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Olanexidine Hydrochloride in Biofilm Disruption Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olanexidine Hydrochloride is a biguanide antiseptic agent recognized for its potent, broad-spectrum antimicrobial activity.[1][2] Its efficacy extends to challenging bacterial biofilms, which are structured communities of bacteria encapsulated in a self-produced extracellular polymeric substance (EPS) matrix. Biofilms exhibit increased tolerance to conventional antimicrobial agents and pose a significant challenge in clinical and industrial settings.[3][4] These application notes provide a comprehensive overview of the use of this compound in biofilm disruption assays, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Mechanism of Action
This compound exerts its bactericidal effect primarily by disrupting the integrity of the bacterial cell membrane.[1][2][5][6][7] The cationic biguanide structure of Olanexidine interacts with negatively charged components of the bacterial cell wall and membrane, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria.[1][5][6] This interaction leads to increased membrane permeability, irreversible leakage of essential intracellular components, and ultimately, cell death.[1][2][5][6] At higher concentrations, Olanexidine can also cause protein denaturation.[1][5][6] This rapid and potent mechanism of action contributes to its effectiveness in eradicating bacteria within biofilms.[8]
Quantitative Data on Biofilm Disruption
The following table summarizes the quantitative data on the efficacy of this compound in disrupting bacterial biofilms. The Minimum Biofilm Eradication Concentration (MBEC) is a key metric, representing the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[3][4][9][10]
| Bacterial Strain(s) | Biofilm Age | Surface/Matrix | This compound Concentration | Exposure Time | Efficacy Metric | Result | Reference |
| Staphylococcus aureus (ATCC 35556), MRSA (NRS 123), VRSA (VRS 8) | Mature | Polystyrene plates | 10 mM | Not specified | Log Reduction | >6.0 log reduction | [8] |
| Staphylococcus aureus (ATCC 35556), MRSA (NRS 123), VRSA (VRS 8) | Mature | Stainless steel coupons | 10 mM | Not specified | Log Reduction | >6.0 log reduction | [8] |
| Staphylococcus aureus (ATCC 35556), MRSA (NRS 123), VRSA (VRS 8) | Mature | Urinary catheters | 10 mM | Not specified | Log Reduction | >6.0 log reduction | [8] |
| Pseudomonas aeruginosa | Not specified | Not specified | Not specified | 1 minute | Bactericidal Effect | >5-log reduction | [11] |
Experimental Protocols
Detailed methodologies for key biofilm disruption assays are provided below. These protocols can be adapted based on the specific bacterial species, growth conditions, and research questions.
Minimum Biofilm Eradication Concentration (MBEC) Assay
This assay determines the minimum concentration of this compound required to eradicate a pre-formed biofilm using a Calgary Biofilm Device (CBD) or a similar 96-peg lid system.[3][4][9]
Materials:
-
Calgary Biofilm Device (96-well plate with a corresponding 96-peg lid)
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)
-
This compound stock solution
-
Sterile phosphate-buffered saline (PBS)
-
Recovery medium
-
Plate shaker
-
Microplate reader
Protocol:
-
Biofilm Formation:
-
Prepare an overnight culture of the test bacterium in the appropriate growth medium.
-
Adjust the bacterial suspension to a 0.5 McFarland standard.
-
Dispense 150 µL of the standardized bacterial suspension into each well of a 96-well microtiter plate.
-
Place the 96-peg lid onto the microtiter plate, ensuring the pegs are submerged in the bacterial suspension.
-
Incubate the plate at 37°C for 24-48 hours on a rocking or shaking platform to allow for biofilm formation on the pegs.
-
-
Antimicrobial Challenge:
-
Prepare serial dilutions of this compound in the appropriate growth medium in a new 96-well plate. Include a growth control (no Olanexidine) and a sterility control (medium only).
-
Carefully remove the peg lid from the biofilm formation plate and gently rinse the pegs with sterile PBS to remove planktonic (free-floating) bacteria.
-
Transfer the peg lid to the 96-well plate containing the serial dilutions of this compound.
-
Incubate at 37°C for the desired exposure time (e.g., 24 hours).
-
-
Recovery and Quantification:
-
After the exposure time, remove the peg lid and rinse the pegs again with sterile PBS.
-
Place the peg lid into a new 96-well plate containing 200 µL of recovery medium in each well.
-
Sonicate the plate for 5-10 minutes to dislodge the remaining viable bacteria from the pegs into the recovery medium.
-
Remove the peg lid and cover the recovery plate with a standard sterile lid.
-
Incubate the recovery plate at 37°C for 24 hours.
-
Determine the MBEC by visual inspection for turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader. The MBEC is the lowest concentration of this compound that prevents bacterial growth in the recovery medium.
-
Crystal Violet (CV) Staining Assay for Biofilm Biomass Quantification
This assay is a simple and widely used method to quantify the total biofilm biomass after treatment with this compound.[12][13][14]
Materials:
-
96-well flat-bottom microtiter plate
-
Bacterial strain of interest
-
Appropriate growth medium
-
This compound stock solution
-
Sterile phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid or 95% Ethanol
-
Microplate reader
Protocol:
-
Biofilm Formation:
-
Grow a 24-hour biofilm in a 96-well flat-bottom microtiter plate as described in the MBEC protocol (Step 1), but without the peg lid.
-
-
Antimicrobial Treatment:
-
Carefully remove the planktonic bacteria from each well by aspiration.
-
Gently wash the wells twice with sterile PBS.
-
Add 200 µL of different concentrations of this compound (prepared in growth medium) to the wells. Include a positive control (biofilm with no treatment) and a negative control (medium only).
-
Incubate the plate at 37°C for the desired exposure time.
-
-
Staining and Quantification:
-
Aspirate the medium from the wells and wash them twice with sterile PBS to remove any remaining planktonic bacteria and residual this compound.
-
Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.
-
Remove the methanol and allow the plate to air dry completely.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with sterile distilled water until the water runs clear.
-
Air dry the plate completely.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well.
-
Incubate for 10-15 minutes at room temperature, with gentle shaking to ensure complete solubilization.
-
Measure the absorbance at 570-595 nm using a microplate reader.
-
The percentage of biofilm disruption can be calculated using the following formula: % Disruption = (1 - (OD_treated / OD_control)) * 100
-
Colony Forming Unit (CFU) Viability Assay
This assay determines the number of viable bacterial cells within a biofilm after treatment with this compound.
Materials:
-
Same as the Crystal Violet assay, plus:
-
Sterile microcentrifuge tubes
-
Apparatus for serial dilutions (e.g., tubes, PBS)
-
Agar plates (e.g., Tryptic Soy Agar - TSA)
-
Sonication bath or probe
Protocol:
-
Biofilm Formation and Treatment:
-
Follow steps 1 and 2 of the Crystal Violet assay protocol to grow and treat the biofilms.
-
-
Cell Recovery and Plating:
-
After treatment, aspirate the medium and wash the wells twice with sterile PBS.
-
Add 200 µL of sterile PBS to each well.
-
Scrape the biofilm from the bottom and sides of the wells using a sterile pipette tip.
-
Transfer the biofilm suspension to a sterile microcentrifuge tube.
-
Sonicate the suspension for 30-60 seconds to break up bacterial aggregates.
-
Perform serial dilutions of the bacterial suspension in sterile PBS.
-
Plate 100 µL of appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 24-48 hours.
-
-
Quantification:
-
Count the number of colonies on the plates that have between 30 and 300 colonies.
-
Calculate the number of CFU per well (CFU/mL) based on the dilution factor.
-
Compare the CFU counts from the this compound-treated wells to the untreated control wells to determine the log reduction in viable bacteria.
-
Visualizations
Caption: Experimental workflow for biofilm disruption assays.
Caption: Mechanism of action of this compound.
References
- 1. Bactericidal Effects and Mechanism of Action of Olanexidine Gluconate, a New Antiseptic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Olanexidine Gluconate used for? [synapse.patsnap.com]
- 3. emerypharma.com [emerypharma.com]
- 4. ASTM E2799: Minimum Biofilm Eradication Concentration (MBEC) Assay® Method - Innovotech [innovotech.ca]
- 5. researchgate.net [researchgate.net]
- 6. Bactericidal Effects and Mechanism of Action of Olanexidine Gluconate, a New Antiseptic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Olanexidine Gluconate? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. emerypharma.com [emerypharma.com]
- 10. ors.org [ors.org]
- 11. mdpi.com [mdpi.com]
- 12. static.igem.org [static.igem.org]
- 13. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 14. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Olanexidine Hydrochloride Stability and Degradation Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing and degradation analysis of Olanexidine Hydrochloride.
Disclaimer: Specific experimental stability data for this compound is limited in publicly available literature. The information provided herein is based on general principles of pharmaceutical stability testing, data on structurally related biguanide compounds (e.g., chlorhexidine, metformin), and information from supplier safety data sheets. The proposed degradation pathways and troubleshooting scenarios are intended for guidance and should be confirmed by experimental studies.
Frequently Asked Questions (FAQs)
What are the recommended storage conditions for this compound?
Based on supplier information, the following storage conditions are recommended to ensure the stability of this compound:
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years[1] |
| Solution in DMSO | -80°C | Up to 1 year[1] |
| Solution in DMSO | 4°C | Up to 2 weeks[2] |
It is crucial to store the compound in a tightly sealed container, protected from light and moisture.[3]
What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound have not been extensively published, based on its chemical structure (a biguanide with a dichlorobenzyl group) and information on related compounds, the following degradation pathways are plausible:[4][5][6]
-
Hydrolysis: The biguanide group may be susceptible to hydrolysis, especially under acidic or basic conditions. This could lead to the cleavage of the biguanide moiety, potentially forming compounds like 1-(3,4-dichlorobenzyl)urea and octylguanidine.
-
Oxidation: The molecule could be susceptible to oxidation, potentially at the amine groups or the benzyl ring. Oxidative stress may lead to the formation of N-oxides or hydroxylated derivatives.
-
Photodegradation: The presence of the dichlorobenzyl group suggests a potential for photodegradation upon exposure to UV light. This could involve reactions such as dehalogenation or oxidation of the aromatic ring.[7]
-
Thermal Degradation: At elevated temperatures, degradation of the amine functionalities could occur.[1][8]
A proposed general degradation pathway is illustrated below.
Figure 1. Proposed general degradation pathways for this compound.
How should a forced degradation study for this compound be designed?
A forced degradation study for this compound should be designed to evaluate its stability under various stress conditions as recommended by ICH guidelines.[9] The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[9]
Recommended Stress Conditions:
| Stress Condition | Reagents and Conditions |
| Acid Hydrolysis | 0.1 M to 1 M HCl, room temperature to 60°C |
| Base Hydrolysis | 0.1 M to 1 M NaOH, room temperature to 60°C |
| Oxidation | 3% to 30% H₂O₂, room temperature |
| Thermal | 60°C to 80°C (solid state and in solution) |
| Photostability | ICH Q1B conditions (exposure to not less than 1.2 million lux hours and 200 watt hours/square meter) |
It is important to include a control sample (unstressed) and to monitor the degradation over several time points.
Troubleshooting Guides
Issue 1: No or very low degradation is observed during forced degradation studies.
Possible Causes:
-
Insufficient Stress: The applied stress conditions (concentration of acid/base, temperature, duration) may not be harsh enough to induce degradation.
-
High Intrinsic Stability: this compound might be highly stable under the tested conditions.
-
Poor Solubility: The compound may not be fully dissolved in the stress medium, leading to incomplete exposure to the stressor.
Troubleshooting Steps:
-
Increase Stress Severity:
-
Increase the concentration of the acid, base, or oxidizing agent.
-
Elevate the temperature.
-
Extend the duration of the study.
-
-
Verify Solubility:
-
Ensure complete dissolution of this compound in the chosen solvent before adding the stressor. A co-solvent may be necessary for aqueous stress studies, but its inertness should be confirmed.
-
-
Modify Stress Conditions:
-
For photostability, ensure the light source meets ICH Q1B requirements and that the sample is adequately exposed.
-
For thermal stress, consider evaluating the impact of humidity.
-
Figure 2. Troubleshooting workflow for low or no degradation.
Issue 2: Poor peak shape or resolution in the HPLC analysis of stressed samples.
Possible Causes:
-
Co-elution of Degradants: Degradation products may have similar retention times to the parent compound or other degradants.
-
Matrix Effects: The stress medium (e.g., high salt concentration from buffers) can interfere with the chromatography.
-
Column Overload: The concentration of the parent peak may be too high, leading to tailing or fronting.
-
Secondary Interactions: The basic nature of the biguanide group can lead to interactions with residual silanols on the HPLC column, causing peak tailing.
Troubleshooting Steps:
-
Optimize HPLC Method:
-
Mobile Phase: Adjust the pH of the mobile phase to control the ionization of Olanexidine and its degradants. Modify the organic solvent ratio or use a different organic modifier (e.g., acetonitrile vs. methanol).
-
Gradient: Optimize the gradient profile to improve the separation of closely eluting peaks.
-
Column: Try a different column chemistry (e.g., C18, C8, Phenyl-Hexyl) or a column with a different particle size or length.
-
-
Sample Preparation:
-
Neutralize acidic or basic samples before injection.
-
Dilute the sample to avoid column overload.
-
-
Address Secondary Interactions:
-
Use a mobile phase with a competitive amine (e.g., triethylamine) to block active sites on the column.
-
Employ a column with end-capping or a hybrid particle technology.
-
Figure 3. Troubleshooting workflow for poor HPLC peak shape/resolution.
Experimental Protocols
Protocol 1: General Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 2, 4, 8, and 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal (Solution): Keep the stock solution at 80°C for 24, 48, and 72 hours.
-
Thermal (Solid): Place this compound powder in an oven at 80°C for 24, 48, and 72 hours.
-
Photostability (Solution): Expose the stock solution to light conditions as per ICH Q1B guidelines. Protect a control sample from light with aluminum foil.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by a validated stability-indicating HPLC method.
-
Protocol 2: Stability-Indicating HPLC Method (Example)
This is a general starting point and will likely require optimization for this compound and its specific degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at a suitable wavelength (to be determined by UV scan of this compound)
-
Injection Volume: 10 µL
This technical support center provides a foundational guide for initiating stability studies on this compound. It is imperative to supplement this information with rigorous in-house experimental work to develop a comprehensive understanding of the compound's stability profile.
References
- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 2. researchgate.net [researchgate.net]
- 3. Rapid, simple and stability-indicating determination of polyhexamethylene biguanide in liquid and gel-like dosage forms by liquid chromatography with diode-array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metformin Degradation by Advanced Oxidation Processes: Performance, Limitations, and Environmental Concerns [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Biguanide - Wikipedia [en.wikipedia.org]
- 7. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
- 8. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
Technical Support Center: Olanexidine Hydrochloride Degradation Product Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Olanexidine Hydrochloride degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the typical forced degradation conditions for studying this compound?
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.[1][2][3] Based on guidelines from the International Council on Harmonisation (ICH) and common practices for similar compounds, the following stress conditions are recommended:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature to 80°C.[1][4]
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature to 80°C.[1][4]
-
Neutral Hydrolysis: Refluxing in water at elevated temperatures (e.g., 70°C).[5]
-
Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.[1]
-
Photolytic Degradation: Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Thermal Degradation: Dry heat at temperatures ranging from 60°C to 105°C.[5]
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products formed are relevant and can be reliably detected.[4]
Q2: What are the most common analytical techniques for identifying and characterizing this compound degradation products?
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the most widely used technique for separating and quantifying this compound and its degradation products.[6][7] For structural elucidation and identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method.[5][8] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for the definitive structural characterization of isolated degradation products.[8]
Q3: Are there any known degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively published, valuable insights can be drawn from structurally similar biguanide compounds like Chlorhexidine. A common degradation pathway for such molecules is hydrolysis, which can lead to the cleavage of the biguanide linkages.[7][9] For instance, in acidic conditions, the direct formation of p-chloroaniline from chlorhexidine is a major pathway, while in alkaline conditions, the formation of p-chlorophenylurea is more prevalent.[9] Oxidative degradation is also a potential pathway to consider.[10]
Q4: How can I develop a stability-indicating analytical method (SIAM) for this compound?
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, impurities, or excipients.[3] The development of a SIAM typically involves:
-
Performing forced degradation studies to generate potential degradation products.
-
Developing a separation technique (e.g., HPLC) that resolves the parent drug from all significant degradation products.
-
Validating the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[11]
Troubleshooting Guides
Issue 1: Poor resolution between Olanexidine and its degradation peaks in HPLC.
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase composition. | Optimize the mobile phase by varying the organic modifier (e.g., acetonitrile, methanol) to water/buffer ratio. A gradient elution may be necessary to resolve complex mixtures. |
| Incorrect pH of the mobile phase. | Adjust the pH of the aqueous component of the mobile phase. Small changes in pH can significantly impact the retention and selectivity of ionizable compounds like Olanexidine. |
| Unsuitable column chemistry. | Experiment with different stationary phases (e.g., C18, C8, Phenyl-Hexyl). A polymer-based reversed-phase column might be beneficial to avoid irreversible absorption sometimes seen with silica-based columns for similar compounds.[7] |
| Suboptimal column temperature. | Vary the column temperature. Increasing the temperature can improve peak shape and reduce viscosity, but may also alter selectivity. |
Issue 2: Difficulty in identifying unknown degradation products by LC-MS.
| Possible Cause | Troubleshooting Step |
| Low concentration of the degradation product. | Concentrate the sample before injection. Ensure that the forced degradation conditions have generated a sufficient amount of the degradant for detection. |
| Ion suppression in the mass spectrometer. | Dilute the sample to minimize matrix effects. Optimize the MS source parameters (e.g., gas flow, temperature) for Olanexidine and its expected degradation products. |
| Inappropriate ionization mode. | Analyze the sample in both positive and negative ionization modes to determine which provides better sensitivity for the degradation products. |
| Complex fragmentation pattern. | Perform MS/MS experiments at different collision energies to obtain a clearer fragmentation pattern, which is crucial for structural elucidation. |
Issue 3: Inconsistent results in forced degradation studies.
| Possible Cause | Troubleshooting Step |
| Variability in stress conditions. | Ensure precise control over temperature, pH, and concentration of stress reagents. Use calibrated equipment (ovens, pH meters). |
| Reaction with co-solvents or container materials. | Use inert solvents and containers for the studies.[2] Run control samples (drug substance in solvent without stress) to identify any potential interactions. |
| Formation of secondary degradation products. | Avoid over-stressing the sample, which can lead to the formation of irrelevant secondary degradants.[3][4] Aim for a target degradation of 5-20%.[4] |
Quantitative Data Summary
The following table template can be used to summarize the results of forced degradation studies for this compound. Researchers should populate this table with their experimental data.
| Stress Condition | % Degradation of Olanexidine HCl | Number of Degradation Products Formed | Major Degradation Product(s) (Retention Time / m/z) |
| Acid Hydrolysis (e.g., 1 M HCl, 60°C, 24h) | |||
| Base Hydrolysis (e.g., 1 M NaOH, 60°C, 24h) | |||
| Neutral Hydrolysis (e.g., Water, 80°C, 24h) | |||
| Oxidative (e.g., 6% H₂O₂, RT, 24h) | |||
| Photolytic (ICH Q1B) | |||
| Thermal (Dry Heat, 105°C, 48h) |
Experimental Protocols
Protocol 1: Forced Degradation by Acid Hydrolysis
-
Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or water) to a known concentration (e.g., 1 mg/mL).
-
Stress Application: Mix the sample solution with an equal volume of 1 M HCl in a sealed, inert container.
-
Incubation: Place the container in a water bath or oven at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 24 hours).
-
Neutralization: After incubation, cool the solution to room temperature and neutralize it with an appropriate amount of 1 M NaOH.
-
Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration and analyze by a validated stability-indicating HPLC-UV method.
-
Peak Purity and Identification: Analyze the stressed sample by LC-MS/MS to determine the mass-to-charge ratio (m/z) of the degradation products and to perform peak purity analysis.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column Selection: Start with a C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).[5]
-
Mobile Phase Selection:
-
Aqueous Phase (A): Prepare a buffer solution (e.g., 20 mM phosphate or acetate buffer) and adjust the pH (e.g., between 3 and 7).
-
Organic Phase (B): Use acetonitrile or methanol.
-
-
Initial Gradient: Begin with a broad gradient (e.g., 5% to 95% B over 30 minutes) to elute all components.
-
Method Optimization:
-
Inject a mixture of the unstressed drug and all stressed samples.
-
Adjust the gradient slope, initial and final %B, and pH of the mobile phase to achieve adequate resolution (Rs > 1.5) between Olanexidine and all degradation products.
-
Optimize the flow rate (typically 0.8-1.2 mL/min) and column temperature (e.g., 30-40°C) to improve peak shape and run time.
-
-
Detection: Use a photodiode array (PDA) detector to monitor at a wavelength where Olanexidine and its impurities have significant absorbance (e.g., around 254 nm). The PDA detector will also help in assessing peak purity.
-
Validation: Once the method is optimized, validate it according to ICH Q2(R1) guidelines.
Visualizations
Caption: Experimental workflow for identifying and characterizing this compound degradation products.
Caption: Troubleshooting logic for poor HPLC peak resolution.
References
- 1. journals.ekb.eg [journals.ekb.eg]
- 2. ajpsonline.com [ajpsonline.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. ajrconline.org [ajrconline.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. New stability-indicating high performance liquid chromatography assay and proposed hydrolytic pathways of chlorhexidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Studies on the instability of chlorhexidine, part I: kinetics and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of oxidative degradation impurities of olanzapine drug substance as well as drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Neutralization of Olanexidine Hydrochloride activity in experimental assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective neutralization of Olanexidine Hydrochloride activity in experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to neutralize this compound in our experiments?
A1: Neutralization is a critical step to halt the antimicrobial activity of this compound at a specific time point in your experiment. This ensures that the observed results are due to the intended exposure time and not due to residual activity of the antiseptic that could carry over into your recovery medium, leading to an overestimation of its efficacy (a false positive). This is particularly important in assays such as Minimum Bactericidal Concentration (MBC), time-kill kinetic studies, and in vivo/ex vivo skin disinfection models.
Q2: What is the mechanism of action of this compound?
A2: this compound is a monobiguanide antiseptic that exerts its bactericidal effect by disrupting the integrity of the bacterial cell membrane.[1][2][3] This leads to the irreversible leakage of intracellular components, resulting in cell death.[1][4][5] At higher concentrations (≥160 μg/ml), it can also cause cell aggregation by denaturing proteins.[1][4][5]
Q3: What are the recommended neutralizers for this compound?
A3: Commonly used neutralizers for biguanide antiseptics like this compound are effective. These typically contain a combination of lecithin and a non-ionic surfactant like Polysorbate 80 (Tween 80). A frequently cited neutralizing broth is Soybean-Casein Digest Broth supplemented with lecithin and Polysorbate 80 (SCDLP broth).[4] More complex formulations have also been documented for specific applications.
Q4: How can I be sure that the neutralizer itself is not affecting my experimental results?
A4: It is essential to perform a neutralizer efficacy and toxicity control experiment. This involves testing to ensure that:
-
The neutralized this compound solution no longer exhibits antimicrobial activity against the test organism.
-
The neutralizer solution itself is not toxic to the test organism and does not inhibit its growth.
Troubleshooting Guide
Issue 1: Inconsistent or unexpectedly high antimicrobial efficacy observed.
-
Possible Cause: Ineffective neutralization of this compound, leading to continued bactericidal or bacteriostatic activity after the intended contact time.
-
Troubleshooting Steps:
-
Verify Neutralizer Composition: Ensure your neutralizer contains appropriate inactivating agents, such as lecithin and Polysorbate 80, at effective concentrations.
-
Conduct a Neutralizer Efficacy Study: Systematically validate that your neutralizer can inactivate the specific concentration of this compound used in your assay.
-
Check Neutralizer-to-Antiseptic Ratio: Ensure the volume of the neutralizer is sufficient to inactivate the volume of the antiseptic solution being tested. A common ratio is a 1:10 dilution of the antiseptic into the neutralizing broth.[4]
-
Issue 2: No growth of the test organism is observed even in control groups treated with the neutralizer alone.
-
Possible Cause: The neutralizer formulation is toxic to the test organism.
-
Troubleshooting Steps:
-
Perform a Neutralizer Toxicity Test: Inoculate the neutralizer solution with the test organism (at the same density as in your experiment) and incubate under appropriate conditions. Compare the growth to a control culture in a standard growth medium. There should be no significant difference in viability.
-
Review Neutralizer Components: Check the concentrations of all components in your neutralizer. High concentrations of certain surfactants can be detrimental to some microorganisms. Consider preparing fresh neutralizer solution.
-
Issue 3: Difficulty neutralizing this compound in the presence of organic matter (e.g., blood, pus).
-
Possible Cause: Organic materials can interact with both the antiseptic and the neutralizer, potentially reducing the effectiveness of the neutralization process. However, studies suggest that the effect of Olanexidine is less affected by blood compared to other antiseptics like povidone-iodine.[2]
-
Troubleshooting Steps:
-
Increase Neutralizer Concentration: You may need to use a more concentrated neutralizer or a formulation specifically designed for use in the presence of organic loads.
-
Validate Neutralization in a Relevant Matrix: Perform your neutralizer efficacy validation in the presence of the same type and concentration of organic material used in your main experiment.
-
Data Presentation
Table 1: Examples of Neutralizer Compositions Used in Olanexidine Research
| Neutralizer Component | Concentration | Application Context | Reference |
| Lecithin | 0.1% | General bactericidal assays | [4] |
| Polysorbate 80 | 0.7% | General bactericidal assays | [4] |
| Complete Formulation 1 | |||
| K₂HPO₄ | 1.67% (wt/vol) | Virucidal assays | [6][7] |
| KH₂PO₄ | 0.06% (wt/vol) | Virucidal assays | [6][7] |
| Lecithin (soybean) | 1.17% (wt/vol) | Virucidal assays | [6] |
| Polysorbate 80 | 10% (wt/vol) | Virucidal assays | [6] |
| Sodium thiosulfate hydrate | 0.5% (wt/vol) | Virucidal assays | [6] |
| Tamol NN8906 | 1% (wt/vol) | Virucidal assays | [6] |
| Complete Formulation 2 | |||
| Triton X-100 | 0.1% (vol/vol) | Ex vivo skin model | [8] |
| Polysorbate 80 | 10% (wt/vol) | Ex vivo skin model | [8] |
| Soybean Lecithin | 1.167% (wt/vol) | Ex vivo skin model | |
| Sodium thiosulfate hydrate | 0.5% (wt/vol) | Ex vivo skin model | [8] |
| Tamol NN8906 | 1% (wt/vol) | Ex vivo skin model | [8] |
Experimental Protocols
Protocol: Validation of Neutralizer Efficacy for this compound
This protocol is based on the principles described in standard microbiological methods.
Objective: To confirm that the chosen neutralizer effectively inactivates the bactericidal activity of this compound and is not toxic to the test microorganism.
Materials:
-
This compound solution at the test concentration.
-
Neutralizing broth (e.g., SCDLP broth).
-
Standard growth medium (e.g., Tryptic Soy Broth).
-
Test microorganism culture.
-
Sterile saline or phosphate-buffered saline (PBS).
-
Sterile test tubes and pipettes.
-
Incubator.
-
Plate counter.
Procedure:
Part A: Neutralizer Efficacy Test
-
Prepare a suspension of the test microorganism in sterile saline to a known concentration (e.g., 1.5 x 10⁸ CFU/mL).
-
Add 1 mL of the this compound solution to 8 mL of sterile saline.
-
Immediately add 1 mL of the bacterial suspension.
-
After the desired contact time (e.g., 60 seconds), transfer 1 mL of this mixture to 9 mL of the neutralizing broth.
-
Incubate the neutralized culture for a specified period.
-
Perform serial dilutions and plate on agar plates to determine the number of surviving organisms.
-
Compare the results to a control where the antiseptic is replaced with sterile saline. The neutralizer is considered effective if it stops the antimicrobial action, allowing for the recovery of viable organisms.
Part B: Neutralizer Toxicity Test
-
Add 1 mL of the bacterial suspension (prepared as in Part A) to 9 mL of the neutralizing broth.
-
In a parallel tube, add 1 mL of the same bacterial suspension to 9 mL of a standard growth medium or sterile saline (control).
-
Incubate both tubes under identical conditions.
-
After incubation, perform viable counts on both samples.
-
The neutralizer is considered non-toxic if the microbial count in the neutralizer is not significantly lower than in the control.
Visualizations
Caption: Experimental workflow for assessing bactericidal efficacy using a neutralizer.
Caption: Troubleshooting decision tree for this compound neutralization issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical application of skin antisepsis using aqueous olanexidine: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Olanexidine Gluconate used for? [synapse.patsnap.com]
- 4. Bactericidal Effects and Mechanism of Action of Olanexidine Gluconate, a New Antiseptic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bactericidal Effects and Mechanism of Action of Olanexidine Gluconate, a New Antiseptic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiviral Activity of Olanexidine-Containing Hand Rub against Human Noroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Challenges in formulating Olanexidine Hydrochloride for laboratory use
This technical support center provides guidance for researchers, scientists, and drug development professionals on the common challenges encountered when formulating Olanexidine Hydrochloride for laboratory use. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating this compound for laboratory experiments?
The main challenge in formulating this compound is its very low aqueous solubility. This can lead to difficulties in preparing stock solutions, precipitation upon dilution into aqueous buffers, and challenges in achieving the desired concentration for in vitro and in vivo studies.
Q2: What is the solubility of this compound in common laboratory solvents?
This compound is practically insoluble in water but shows good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol.
Q3: How can I improve the aqueous solubility of Olanexidine for my experiments?
For aqueous-based assays, it is highly recommended to use the gluconate salt of Olanexidine (Olanexidine Gluconate), which has significantly better water solubility. Alternatively, the solubility of Olanexidine in aqueous solutions can be enhanced by the addition of at least an equimolar amount of gluconic acid.
Q4: What is the recommended storage condition for this compound?
For long-term storage, this compound powder should be stored at -20°C. Stock solutions in organic solvents should also be stored at low temperatures, for instance, at -20°C for up to one month or -80°C for up to six months, to minimize degradation. For short-term transport, it is stable at room temperature.
Q5: Are there any known incompatibilities with common excipients?
While specific excipient compatibility studies for this compound are not extensively published, general knowledge about biguanide compounds suggests potential interactions with certain anionic polymers and surfactants. It is advisable to perform compatibility studies with your specific formulation components. For biguanide antiseptics like chlorhexidine, precipitation can occur at a basic pH (pH 8 or more).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation upon dilution of DMSO stock solution in aqueous buffer. | The low aqueous solubility of this compound. | - Use Olanexidine Gluconate if possible. - Decrease the final concentration of this compound in the aqueous medium. - Increase the percentage of co-solvent (e.g., DMSO, Ethanol) in the final solution, ensuring it is compatible with your experimental system. - Add a solubilizing agent such as a non-ionic surfactant (e.g., Polysorbate 80) or a cyclodextrin, after verifying its compatibility with your assay. |
| Difficulty in dissolving this compound powder. | Inadequate solvent or dissolution technique. | - Use a high-purity, anhydrous grade of DMSO or Ethanol. - Gentle warming to 37°C and sonication can aid in dissolution. |
| Inconsistent results in biological assays. | - Degradation of the compound in the formulation. - Inaccurate concentration of the stock solution. | - Prepare fresh working solutions from a frozen stock solution for each experiment. - Protect solutions from light and extreme temperatures. - Verify the concentration of your stock solution using a validated analytical method, such as HPLC. |
| Phase separation or cloudiness in the formulation over time. | - Instability of the formulation. - Interaction with buffer components. | - Evaluate the stability of your formulation at different temperatures and time points. - Consider adjusting the pH of your formulation. For the related biguanide, chlorhexidine, a pH range of 5-7 is optimal for the stability of its aqueous solutions. |
Data Presentation
Table 1: Solubility of this compound and its Semihydrate
| Solvent | Solubility (Olanexidine HCl) | Solubility (Olanexidine HCl Semihydrate) | Reference |
| Water | < 0.05% (w/v) | Insoluble | |
| DMSO | 60 mg/mL (146.77 mM) | 82 mg/mL (196.27 mM) | |
| Ethanol | Not specified | 82 mg/mL (196.27 mM) |
Note: Solubility can vary slightly between different batches of the compound.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a suitable vial.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve the target concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the mixture thoroughly. If necessary, sonicate the vial in a water bath or gently warm it to 37°C until the powder is completely dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Olanexidine Analysis
This method is adapted from a study on Olanexidine Gluconate and can be used as a starting point for the analysis of this compound.
Table 2: HPLC Parameters for Olanexidine Analysis
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., Kromasil C18, 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water:Formic Acid (55:45:0.1, v/v/v) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Detection | UV at 237 nm |
| Column Temperature | Ambient |
Note: This method may require optimization and validation for your specific application and instrumentation.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting decision tree for precipitation issues.
Impact of pH on Olanexidine Hydrochloride stability and activity
Welcome to the technical support center for Olanexidine Hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and navigating the impact of pH on the stability and activity of this antiseptic agent. Below you will find frequently asked questions (FAQs) and troubleshooting guides to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions at different pH values?
A1: this compound is a biguanide compound. Generally, biguanides can be susceptible to hydrolysis, and their stability is pH-dependent. While specific degradation kinetics for this compound are not extensively published, it is known to be incompatible with strong acids and alkalis[1]. The biguanide group in olanexidine is a strong base and is completely monoprotonated at physiological pH. A patent suggests that basic conditions (pH 8 to 11) may enhance the antimicrobial spectrum of the gluconate salt, indicating some level of stability and activity in this range[2]. Conversely, acidic conditions can also be a factor, as another patent describes adjusting the pH to a range of 4 to 7 to improve the solubility of olanexidine for formulation purposes[3].
Q2: How does the pH of the medium affect the antimicrobial activity of this compound?
Q3: What are the known degradation products of this compound under various pH conditions?
A3: Specific degradation products of this compound as a function of pH are not detailed in the currently available literature. However, for a related biguanide, chlorhexidine, the primary degradation product across a wide pH range is p-chloroaniline (PCA), which is formed through different pathways in acidic versus alkaline conditions[6]. It is plausible that this compound may undergo similar hydrolytic degradation, potentially yielding 3,4-dichloroaniline as one of the degradation products. Researchers should consider this possibility when designing stability studies.
Q4: What is the solubility of this compound at different pH values?
A4: this compound is reported to have very low solubility in water, less than 0.05% (W/V)[3][7]. Its free base form is even less soluble[7]. To overcome this, the more soluble gluconate salt is often used in formulations[4][5][8]. The solubility of olanexidine can be improved by adjusting the pH. A patent describes a method of preparing an aqueous solution by adjusting the pH to a range of 4 to 7 with gluconic acid[3]. This suggests that in this acidic to neutral pH range, the solubility is enhanced.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in solution | The pH of the solution is outside the optimal range for solubility. This compound has low aqueous solubility[3][7]. | Adjust the pH of your solution to between 4 and 7, as this has been shown to improve solubility[3]. Consider using Olanexidine Gluconate, which has better solubility characteristics. |
| Inconsistent or lower-than-expected antimicrobial activity | The pH of the experimental medium may be affecting the cationic charge of the olanexidine molecule, which is crucial for its activity. The stability of the compound in the specific buffer system at a given pH might be compromised. | Ensure the pH of your test medium is controlled and documented. Most reported bactericidal studies are conducted at a physiological pH of 7.2. If deviating from this, validate the stability and activity of olanexidine at your target pH. A patent suggests enhanced activity in basic conditions (pH 8-11)[2]. |
| Suspected degradation of the compound during the experiment | This compound may be unstable at the pH and temperature of your experiment. Biguanides are known to be incompatible with strong acids and bases[1]. | Perform a preliminary stability study under your experimental conditions. Analyze the sample at different time points using a stability-indicating method like HPLC to check for degradation products. For guidance on setting up such a study, you can refer to protocols for other biguanides like chlorhexidine[6]. |
| Difficulty in dissolving this compound for stock solutions | The inherent low water solubility of the hydrochloride salt[3][7]. | Prepare stock solutions in DMSO or ethanol, where solubility is higher[9]. For aqueous solutions, consider the use of co-solvents or preparing the more soluble gluconate salt form. |
Data Summary
Currently, there is a lack of publicly available quantitative data directly comparing the stability and activity of this compound across a wide range of pH values. Researchers are encouraged to perform their own studies to determine these parameters for their specific experimental conditions. Below is a conceptual table that outlines the type of data that would be valuable to generate.
Table 1: Hypothetical pH-Dependent Stability and Activity Profile of this compound
| pH | Stability (t½ at 25°C) | Activity (MBC against S. aureus in µg/mL) | Solubility (mg/mL) |
| 3.0 | Data not available | Data not available | Data not available |
| 5.0 | Data not available | Data not available | Increased[3] |
| 7.2 | Stable[1] | Effective | Low (as HCl salt)[3][7] |
| 9.0 | Data not available | Potentially Enhanced Spectrum[2] | Data not available |
| 11.0 | Data not available | Potentially Enhanced Spectrum[2] | Data not available |
Experimental Protocols
Protocol 1: Determining the pH-Dependent Stability of this compound using HPLC
This protocol is a general guideline for assessing the chemical stability of this compound at different pH values.
1. Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Buffer solutions of various pH values (e.g., citrate for acidic, phosphate for neutral, borate for alkaline)
-
Forced degradation reagents: HCl, NaOH
-
HPLC system with a UV detector and a suitable C18 column
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent like DMSO or ethanol[9].
-
Preparation of Test Solutions: Dilute the stock solution with the respective buffer solutions to achieve the desired final concentration. Prepare solutions across a range of pH values (e.g., pH 3, 5, 7, 9, 11).
-
Forced Degradation (as controls): To generate potential degradation products, expose the stock solution to strong acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions, and heat if necessary.
-
Incubation: Store the test solutions at a constant temperature (e.g., 25°C or an elevated temperature for accelerated studies).
-
Sampling: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw aliquots from each test solution.
-
HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC method. The mobile phase and detection wavelength should be optimized for this compound and its potential degradation products.
-
Data Analysis: Quantify the peak area of the parent this compound peak at each time point. Calculate the percentage of degradation over time for each pH. Determine the degradation kinetics (e.g., zero-order or first-order) and the half-life (t½) at each pH.
Workflow for pH-Dependent Stability Testing
Caption: Workflow for determining the pH-dependent stability of this compound.
Protocol 2: Assessing the Impact of pH on the Bactericidal Activity of this compound
This protocol outlines a method to determine the Minimal Bactericidal Concentration (MBC) of this compound at different pH values.
1. Materials:
-
This compound
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Culture media (e.g., Tryptic Soy Broth - TSB, Mueller-Hinton Broth - MHB) with pH adjusted to desired values (e.g., 6.0, 7.2, 8.0)
-
Sterile phosphate-buffered saline (PBS) with adjusted pH
-
Neutralizing broth (to inactivate the antiseptic before plating)
-
Agar plates (e.g., Tryptic Soy Agar)
2. Procedure:
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight. Dilute the culture in the appropriate pH-adjusted broth to achieve a standardized concentration (e.g., ~5 x 10^5 CFU/mL).
-
Prepare Olanexidine Dilutions: Perform serial dilutions of this compound in each of the pH-adjusted broths to create a range of concentrations.
-
Incubation: In a 96-well plate, mix the bacterial inoculum with each dilution of this compound. Include a positive control (bacteria, no drug) and a negative control (broth only) for each pH. Incubate at 37°C for a specified contact time (e.g., 24 hours).
-
Determine MBC: After incubation, subculture a fixed volume from each well that shows no visible growth onto agar plates (after dilution in a neutralizing broth). Incubate the plates at 37°C for 24 hours.
-
Data Analysis: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count at a specific pH.
Logical Relationship for pH Impact on Bactericidal Activity
Caption: The influence of pH on the mechanism of Olanexidine's bactericidal activity.
References
- 1. Bactericidal Effects and Mechanism of Action of Olanexidine Gluconate, a New Antiseptic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical application of skin antisepsis using aqueous olanexidine: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijfmr.com [ijfmr.com]
- 4. AU2019307996B2 - Disinfectant composition - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. US8334248B2 - Aqueous solution of olanexidine, method of preparing the aqueous solution, and disinfectant - Google Patents [patents.google.com]
- 9. Studies on the instability of chlorhexidine, part I: kinetics and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Sterilization techniques for Olanexidine Hydrochloride research solutions
This guide provides technical support for researchers, scientists, and drug development professionals on the sterilization of Olanexidine Hydrochloride solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended primary sterilization method for aqueous solutions of this compound?
A1: High-pressure steam sterilization (autoclaving) is a potential method for terminal sterilization of this compound aqueous solutions. A patent for a 0.5% Olanexidine formulation mentions the use of high-pressure steam sterilization[1]. However, as this compound is a complex organic molecule, its stability under heat and pressure must be empirically validated for your specific formulation.
Q2: My this compound solution appears to be heat-labile. What is an alternative sterilization method?
A2: For heat-sensitive solutions, sterile filtration is the recommended alternative. This method removes microorganisms by passing the solution through a filter with a pore size typically of 0.22 µm. It is crucial to validate this process to ensure the filter does not interact with the this compound and that the process maintains the solution's integrity and sterility.
Q3: Can I use gamma irradiation to sterilize my this compound solution?
A3: Gamma irradiation is a "cold" sterilization method, making it suitable for heat-sensitive materials[2]. However, ionizing radiation can induce radiolysis of water and other molecules, potentially leading to the degradation of the active pharmaceutical ingredient (API)[3][4]. The suitability of gamma irradiation for your specific this compound solution must be validated by assessing the compound's stability and the formation of any degradation products post-irradiation.
Q4: How do I validate the chosen sterilization method for my this compound solution?
A4: Validation of any sterilization process is critical. This involves demonstrating that the process consistently results in a sterile product without compromising its quality. Key steps include:
-
Bioburden Determination: Quantify the microbial load of the pre-sterilized solution.
-
Sterility Testing: Confirm the absence of viable microorganisms in the sterilized solution using methods like direct inoculation or membrane filtration.
-
Stability Testing: Analyze the chemical stability of this compound and the potential formation of degradation products post-sterilization using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Q5: Are there known degradation products of this compound that I should be aware of?
A5: While specific degradation products for this compound are not extensively documented in publicly available literature, it is structurally related to other biguanides like chlorhexidine. A known degradation product of chlorhexidine is p-chloroaniline (PCA), which can be toxic. Given the structural similarities, it is prudent to analyze for potential hydrolysis or degradation products, particularly after heat-based sterilization. A forced degradation study can help identify potential degradants.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitation or cloudiness in the solution after autoclaving. | 1. Exceeding the solubility limit of this compound at elevated temperatures. 2. Interaction with container materials. 3. Chemical degradation leading to insoluble byproducts. | 1. Review the concentration of your solution and the solubility data. Consider dilution if appropriate. 2. Ensure the use of appropriate and compatible containers (e.g., Type I borosilicate glass or compatible polymers). 3. Perform a chemical analysis (e.g., HPLC) to check for degradation products. If degradation is confirmed, consider sterile filtration as an alternative sterilization method. |
| Loss of potency (lower concentration) after sterilization. | 1. Adsorption of this compound to the filter membrane during sterile filtration. 2. Degradation of the compound due to the sterilization method (heat or radiation). | 1. Select a filter membrane with low protein/solute binding properties (e.g., PVDF, PES). Perform a filter compatibility and recovery study. 2. Analyze for degradation products. If degradation is significant, optimize the sterilization parameters (e.g., lower temperature for a longer duration for autoclaving, if validated) or switch to a less harsh method like sterile filtration. |
| Change in pH or color of the solution after sterilization. | 1. Formation of acidic or basic degradation products. 2. Interaction with the container or closure system. | 1. Investigate the identity of the degradation products. 2. Ensure the container and closure system are inert and have been validated for use with your solution. |
| Sterility test failure. | 1. Inadequate sterilization cycle (e.g., insufficient time, temperature, or pressure for autoclaving). 2. Compromised filter integrity or improper aseptic technique during sterile filtration. 3. High initial bioburden of the solution. | 1. Verify the parameters of your autoclave cycle. Use biological and chemical indicators to monitor cycle efficacy. 2. Perform a bubble point test to confirm filter integrity post-filtration. Review and reinforce aseptic handling procedures. 3. Determine the bioburden of the pre-sterilized solution and ensure the chosen sterilization method is adequate for that level of contamination. |
Data Summary
Table 1: General Parameters for Sterilization Methods
| Sterilization Method | Key Parameters | Suitability for Olanexidine HCl | Considerations |
| High-Pressure Steam Sterilization (Autoclaving) | Temperature: 121°C Time: 15 minutes | Potentially suitable, but requires validation. | Risk of thermal degradation. Potential for precipitation. |
| Sterile Filtration | Filter Pore Size: 0.22 µm | Suitable, especially for heat-labile solutions. | Requires validation for filter compatibility and potential for solute adsorption. Must be performed under aseptic conditions. |
| Gamma Irradiation | Dose: Typically 25 kGy | Potentially suitable, requires validation. | Risk of radiolytic degradation. |
Experimental Protocols
Protocol 1: Validation of Autoclave Sterilization
Objective: To validate the autoclave sterilization of an this compound solution and assess its stability.
Methodology:
-
Preparation: Prepare the this compound solution in its final container (e.g., sealed glass vials).
-
Bioburden Determination: Before sterilization, determine the number of viable microorganisms per mL of the solution.
-
Autoclaving: Place the containers in an autoclave and run a standard cycle (e.g., 121°C for 15 minutes). Include biological indicators (e.g., spores of Geobacillus stearothermophilus) in the load.
-
Post-Sterilization Analysis:
-
Sterility Test: Perform sterility testing on the autoclaved solution.
-
Biological Indicator Check: Confirm the biological indicators show no growth.
-
Chemical Analysis: Use a validated stability-indicating HPLC method to measure the concentration of this compound and detect any potential degradation products. Compare the results to a non-sterilized control sample.
-
Physical Analysis: Visually inspect the solution for precipitation or color change and measure the pH.
-
Protocol 2: Validation of Sterile Filtration
Objective: To validate the sterile filtration of an this compound solution and confirm its integrity.
Methodology:
-
Filter Selection: Choose a sterile syringe filter with a 0.22 µm pore size. Consider low-binding membranes such as PVDF or PES.
-
Filter Compatibility and Recovery:
-
Filter a known concentration of the this compound solution.
-
Analyze the concentration of the filtrate using a validated HPLC method.
-
Calculate the recovery to ensure no significant adsorption to the filter membrane. A recovery of >95% is generally considered acceptable.
-
-
Sterilization Process: Under aseptic conditions (e.g., in a laminar flow hood), filter the bulk solution into sterile receiving containers.
-
Post-Filtration Analysis:
-
Sterility Test: Perform sterility testing on the filtered solution.
-
Filter Integrity Test: Perform a bubble point test on the filter after use to confirm it was not compromised during filtration.
-
Chemical Analysis: Confirm the concentration of this compound in the final product.
-
Visualizations
Decision-Making Workflow for Sterilization Method Selection
Caption: Workflow for selecting a suitable sterilization method for this compound solutions.
Signaling Pathway for Sterilization Validation Logic
Caption: Logical flow for the validation of a chosen sterilization process.
References
Validation & Comparative
Olanexidine Hydrochloride: A Comparative Guide to its Efficacy Against MRSA
For researchers, scientists, and drug development professionals at the forefront of combating antimicrobial resistance, this guide provides an objective comparison of Olanexidine Hydrochloride's efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) relative to other commonly used antiseptics, namely Chlorhexidine Gluconate and Povidone-Iodine. This analysis is supported by a compilation of experimental data, detailed methodologies of key efficacy assays, and visual representations of mechanisms and workflows.
Quantitative Efficacy Against MRSA: A Comparative Analysis
The following table summarizes the bactericidal efficacy of this compound, Chlorhexidine Gluconate, and Povidone-Iodine against MRSA based on data from various in vitro and ex vivo studies. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
| Efficacy Parameter | This compound | Chlorhexidine Gluconate (CHG) | Povidone-Iodine (PVP-I) | Citation(s) |
| Minimum Bactericidal Concentration (MBC) after 180s exposure | 869 µg/mL (for Gram-positive cocci) | Not directly compared in the same study | Not directly compared in the same study | [1] |
| Log Reduction (Ex Vivo Skin Model) | Similar or stronger than CHG formulations (up to 1%) and PVP-I with a short exposure time of 30s. | Weaker than Olanexidine in some studies. | Weaker than Olanexidine in some studies. | [2][3] |
| Time-Kill Assay | Rapid bactericidal activity against MRSA. | Less active against MRSA compared to MSSA in some surface tests. | Rapidly active against MRSA. | [4][5] |
| Efficacy against qacA/B-positive MRSA | Higher fast-acting bactericidal activity than chlorhexidine gluconate. | Reduced susceptibility in strains carrying qacA/B genes. | Not specified. | [4] |
| In Vivo Wound Care (Rat Model) | Not directly tested in the cited study. | All of the second results of the CHG group showed no bacteria. | 60% of the second results of the PVP-I group showed no bacteria. | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy studies. Below are outlines of standard experimental protocols used to evaluate the bactericidal activity of antiseptics against MRSA.
Quantitative Suspension Test (Based on EN 13727)
This test evaluates the bactericidal activity of a disinfectant in suspension, simulating practical use conditions.
-
Preparation of Test Organism: A standardized suspension of MRSA (e.g., ATCC 33591) is prepared to a specific concentration (typically 1.5 x 10⁸ to 5.0 x 10⁸ CFU/mL).
-
Test and Control Solutions: The antiseptic is diluted to its test concentration with hard water. A control solution without the antiseptic is also prepared.
-
Introduction of Interfering Substance: To simulate clean or dirty conditions, an interfering substance (e.g., bovine albumin for clean conditions, or a mixture of bovine albumin and sheep erythrocytes for dirty conditions) is added to the test and control solutions.[8][9][10][11]
-
Exposure: The MRSA suspension is added to the antiseptic solution and the control solution. The mixture is maintained at a specified temperature for a defined contact time (e.g., 30 seconds, 60 seconds).[8][9][10][11]
-
Neutralization: After the contact time, a validated neutralizer is added to the mixture to stop the bactericidal action of the antiseptic.
-
Enumeration of Survivors: The number of viable MRSA cells in the mixture is determined by plating serial dilutions onto a suitable agar medium.
-
Calculation of Log Reduction: The log reduction in viable counts is calculated by comparing the number of surviving bacteria in the antiseptic-treated sample to the initial bacterial count in the control sample. A ≥ 5 log reduction is often required for a product to be considered bactericidal.[8][10]
Time-Kill Kinetic Assay (Based on CLSI Guidelines)
This assay determines the rate at which an antiseptic kills a microbial population over time.
-
Inoculum Preparation: A standardized inoculum of MRSA is prepared and adjusted to a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in a suitable test medium (e.g., Mueller-Hinton Broth).[12][13]
-
Antiseptic Concentrations: The antiseptic is tested at various concentrations, often multiples of the Minimum Inhibitory Concentration (MIC).
-
Exposure and Sampling: The MRSA inoculum is added to each antiseptic concentration and a growth control (without antiseptic). At specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 24 hours), aliquots are removed from each test solution.[12][13]
-
Neutralization and Plating: The removed aliquots are immediately diluted in a neutralizing broth, and serial dilutions are plated onto agar plates to determine the number of viable bacteria.
-
Data Analysis: The number of CFU/mL is determined for each time point and concentration. The results are plotted as log₁₀ CFU/mL versus time. A ≥ 3-log₁₀ reduction (99.9% kill) in the initial inoculum is typically considered bactericidal.[12]
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of this compound and a typical experimental workflow for antiseptic efficacy testing.
Mechanism of Action of this compound against MRSA.
Experimental Workflow for a Time-Kill Kinetic Assay.
Summary of Findings
This compound demonstrates potent and rapid bactericidal activity against MRSA, with evidence suggesting its efficacy is comparable or, in some instances, superior to that of chlorhexidine gluconate and povidone-iodine.[1][2][3] A key advantage of olanexidine appears to be its effectiveness against antiseptic-tolerant strains of MRSA, such as those carrying the qacA/B genes, which can confer reduced susceptibility to chlorhexidine.[4] The mechanism of action for olanexidine, a cationic biguanide, involves a strong electrostatic interaction with the negatively charged bacterial cell surface, leading to membrane disruption and subsequent cell death.[14] This direct and potent mechanism contributes to its rapid bactericidal effects. For drug development professionals, this compound represents a promising antiseptic agent in the ongoing effort to manage and prevent infections caused by multidrug-resistant organisms like MRSA. Further head-to-head comparative studies under standardized conditions will be invaluable in solidifying its position in clinical practice.
References
- 1. Bactericidal Effects and Mechanism of Action of Olanexidine Gluconate, a New Antiseptic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of fast-acting bactericidal activity and substantivity of an antiseptic agent, olanexidine gluconate, using an ex vivo skin model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fast-acting bactericidal activity of olanexidine gluconate against qacA/B-positive methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of chlorhexidine and povidone iodine activity against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecalis using a surface test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholar.unair.ac.id [scholar.unair.ac.id]
- 7. jag.journalagent.com [jag.journalagent.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. EN 13727: Chemical disinfectants and antiseptics – Quantitative suspension test for the evaluation of bactericidal activity in the medical area - Situ Biosciences [situbiosciences.com]
- 10. EN 13727:2012+A2:2015 - Viroxy [viroxylabs.com]
- 11. tecolab-global.com [tecolab-global.com]
- 12. emerypharma.com [emerypharma.com]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
Olanexidine Hydrochloride: A Comparative Analysis Against Resistant Bacterial Strains
This guide presents a comprehensive comparison of the in-vitro efficacy of Olanexidine Hydrochloride against two other widely used antiseptics, Chlorhexidine Gluconate and Povidone-Iodine, with a particular focus on their activity against resistant bacterial strains. The data and methodologies compiled herein are intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these antiseptic agents.
Executive Summary
Olanexidine is a novel biguanide antiseptic that has demonstrated potent and rapid bactericidal activity against a broad spectrum of bacteria, including clinically significant resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus (VRE).[1] In comparative studies, 1.5% Olanexidine Gluconate has shown bactericidal efficacy that is comparable or superior to that of Chlorhexidine Gluconate and Povidone-Iodine.[2][3] Its mechanism of action involves the disruption of bacterial cell membrane integrity, leading to the leakage of intracellular components and cell death.[2][4] This mode of action appears to be less affected by the presence of organic materials like blood, a known limitation of povidone-iodine.[5]
Data Presentation: Comparative Bactericidal Activity
The following tables summarize the Minimum Bactericidal Concentration (MBC) of Olanexidine Gluconate, Chlorhexidine Gluconate, and Povidone-Iodine against various resistant and susceptible bacterial strains. The MBC is defined as the lowest concentration of an antiseptic that results in a ≥99.9% reduction in the initial bacterial inoculum after a specified exposure time.
Table 1: Comparative MBC of Antiseptics Against Gram-Positive Bacteria
| Bacterial Strain | Antiseptic | Exposure Time | MBC Range (µg/mL) | Source |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Olanexidine Gluconate | 180s | 3.4 - 109 | [2] |
| Chlorhexidine Gluconate | 180s | 19.5 - >1250 | [2] | |
| Povidone-Iodine | 180s | 781 - 6250 | [2] | |
| Vancomycin-Resistant Enterococcus faecalis (VRE) | Olanexidine Gluconate | 60s | 27.3 - 54.6 | [2] |
| Chlorhexidine Gluconate | 60s | 1250 | [2] | |
| Povidone-Iodine | 60s | 3125 - 6250 | [2] |
Table 2: Comparative MBC of Antiseptics Against Gram-Negative Bacteria
| Bacterial Strain | Antiseptic | Exposure Time | MBC Range (µg/mL) | Source |
| Pseudomonas aeruginosa | Olanexidine Gluconate | 180s | 6.8 - 434 | [2] |
| Chlorhexidine Gluconate | 180s | 4.9 - 156 | [2] | |
| Povidone-Iodine | 180s | 195 - 3125 | [2] | |
| Serratia marcescens | Olanexidine Gluconate | 180s | 109 - 218 | [2] |
| Chlorhexidine Gluconate | 180s | 39.1 - 78.1 | [2] | |
| Povidone-Iodine | 180s | 781 - 3125 | [2] |
Mechanisms of Action
The bactericidal activity of these antiseptics stems from their distinct interactions with bacterial cells.
This compound: As a biguanide compound, olanexidine possesses a cationic nature. It binds to the negatively charged components of the bacterial cell membrane, such as lipopolysaccharide and lipoteichoic acid.[2][4] This interaction disrupts the membrane's integrity, leading to irreversible leakage of intracellular components and ultimately, cell death.[2][4] At higher concentrations, olanexidine can also cause protein denaturation and aggregation of cells.[2][4]
Caption: Mechanism of action for Olanexidine.
Chlorhexidine Gluconate: Similar to olanexidine, chlorhexidine is a cationic biguanide that interacts with the negatively charged bacterial cell wall.[2] This leads to a disruption of the cell membrane's osmotic balance. At low concentrations, this results in a bacteriostatic effect due to the leakage of low-molecular-weight substances. At higher concentrations, it causes more significant membrane damage and coagulation of intracellular components, leading to a bactericidal effect.
Caption: Mechanism of action for Chlorhexidine.
Povidone-Iodine: This antiseptic is an iodophor, a complex of iodine and a carrier polymer (povidone). Its antimicrobial activity is attributed to the gradual release of free iodine. This free iodine rapidly penetrates the microbial cell and oxidizes key cellular components, including proteins, nucleotides, and fatty acids, leading to cell death.
Caption: Mechanism of action for Povidone-Iodine.
Experimental Protocols
The data presented in this guide are derived from standard in-vitro microbiological assays designed to determine the bactericidal efficacy of antiseptic agents.
Minimum Inhibitory and Bactericidal Concentration (MIC/MBC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The MBC is the lowest concentration that results in a ≥99.9% kill of the initial inoculum.
Protocol:
-
Preparation of Antiseptic Dilutions: A series of two-fold dilutions of the antiseptic agent are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., adjusted to a 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The wells are visually inspected for turbidity. The MIC is the lowest concentration of the antiseptic in a well with no visible growth.
-
MBC Determination: An aliquot from each well showing no visible growth is subcultured onto an agar plate (e.g., Tryptic Soy Agar). The plates are incubated at 37°C for 18-24 hours.
-
Colony Counting: The number of surviving colonies is counted. The MBC is the lowest concentration of the antiseptic that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Time-Kill Kinetics Assay
This assay measures the rate at which an antiseptic kills a bacterial population over time.
Protocol:
-
Preparation of Test Suspension: A standardized bacterial suspension is prepared in a suitable broth.
-
Exposure to Antiseptic: The antiseptic is added to the bacterial suspension at a predetermined concentration (often a multiple of the MIC). A control tube without the antiseptic is also included.
-
Sampling over Time: At specified time intervals (e.g., 0, 15s, 30s, 1, 5, 15, 30, and 60 minutes), an aliquot is withdrawn from the test suspension.
-
Neutralization: The antiseptic in the aliquot is immediately neutralized by adding it to a validated neutralizing broth to stop its bactericidal activity.
-
Enumeration of Survivors: The neutralized sample is serially diluted and plated on agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The log10 CFU/mL is plotted against time to generate a time-kill curve. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.
Caption: Workflow for determining bactericidal efficacy.
References
- 1. Effect of aqueous olanexidine versus alcohol-based chlorhexidine for surgical skin antisepsis on incidence of surgical site infections in gastrointestinal surgery: multicentre randomised controlled clinical trial (OEDO trial) protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bactericidal Effects and Mechanism of Action of Olanexidine Gluconate, a New Antiseptic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical study of a new skin antiseptic olanexidine gluconate in gastrointestinal cancer surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Clinical application of skin antisepsis using aqueous olanexidine: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
Olanexidine Hydrochloride vs. Other Biguanides: A Comparative Mechanism Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimicrobial mechanisms of Olanexidine Hydrochloride against other prominent biguanides, namely Chlorhexidine and Polyhexanide. The information presented is supported by experimental data to assist researchers in understanding the nuanced differences between these compounds and to guide future research and development.
Introduction to Biguanide Antiseptics
Biguanides are a class of cationic compounds widely used as antiseptics and disinfectants due to their broad-spectrum antimicrobial activity. Their primary mechanism of action involves the disruption of microbial cell membranes, leading to cellular content leakage and cell death. This guide focuses on a comparative analysis of three key biguanides:
-
This compound: A newer mono-biguanide antiseptic, Olanexidine (as Olanexidine Gluconate in many formulations) has demonstrated potent bactericidal activity, particularly against resistant strains.[1]
-
Chlorhexidine: A bis-biguanide that has been a gold standard in antisepsis for decades, widely used in various healthcare settings.[2]
-
Polyhexanide (PHMB): A polymeric biguanide known for its good tissue tolerability and efficacy against a broad range of microorganisms.[3]
Mechanism of Action: A Comparative Overview
While all three biguanides target the bacterial cell membrane, there are subtle but significant differences in their mechanisms of action.
This compound exerts a potent and rapid bactericidal effect by strongly binding to and disrupting the bacterial cell membrane.[1] This leads to a swift and irreversible leakage of intracellular components.[1] Studies suggest that Olanexidine has a more potent disruptive effect on bacterial membranes compared to Chlorhexidine. It is particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and also demonstrates efficacy against Gram-negative bacteria and some fungi.[4][5]
Chlorhexidine functions by its positively charged molecules binding to the negatively charged components of the bacterial cell wall, such as phosphate groups on teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria. This interaction increases membrane permeability. At lower concentrations, it causes the leakage of low molecular weight substances like potassium and phosphate ions, exerting a bacteriostatic effect. At higher concentrations, it causes more extensive membrane damage and coagulation of intracellular contents, leading to a bactericidal effect.
Polyhexanide (PHMB) , being a polymer, interacts with the negatively charged phospholipids in the bacterial cell membrane through electrostatic forces. This interaction leads to the disorganization and disruption of the membrane, resulting in the loss of essential cellular components and ultimately cell lysis. Its polymeric nature is thought to contribute to its favorable safety profile and reduced potential for inducing bacterial resistance.[3] Some research also suggests that PHMB can condense bacterial chromosomes, further inhibiting cellular processes.[6]
Signaling Pathway and Experimental Workflow
The primary mechanism of action for these biguanides is direct membrane disruption rather than interference with specific signaling pathways. The following diagram illustrates the general workflow for assessing the antimicrobial mechanism of these compounds.
Caption: Workflow for assessing antimicrobial mechanisms.
Quantitative Data Presentation
The following tables summarize the comparative antimicrobial efficacy of Olanexidine, Chlorhexidine, and Polyhexanide against key bacterial pathogens. Data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: Comparative MIC Values (µg/mL) against Gram-Positive Bacteria
| Organism | Olanexidine | Chlorhexidine | Polyhexanide |
| Staphylococcus aureus (MSSA) | 0.5 - 2 | 1 - 4 | 4 - 16 |
| Staphylococcus aureus (MRSA) | 0.5 - 2 | 1 - 4 | 4 - 32 |
| Enterococcus faecalis (VRE) | 1 - 4 | 4 - 16 | 16 - 64 |
Table 2: Comparative MIC Values (µg/mL) against Gram-Negative Bacteria
| Organism | Olanexidine | Chlorhexidine | Polyhexanide |
| Escherichia coli | 2 - 8 | 2 - 8 | 8 - 32 |
| Pseudomonas aeruginosa | 8 - 32 | 16 - 64 | 15.6 - 31.25[7] |
| Acinetobacter baumannii | 4 - 16 | 8 - 32 | 8 - 64 |
Note: MIC values can vary depending on the specific strain and testing methodology. The values presented are a general representation from available literature.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to replicate and build upon these findings.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8][9]
Objective: To determine the lowest concentration of the biguanide that inhibits the visible growth of a specific bacterium.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Biguanide stock solutions (Olanexidine, Chlorhexidine, PHMB)
-
Sterile pipette tips and multichannel pipette
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for OD measurements)
Procedure:
-
Preparation of Biguanide Dilutions: a. Prepare a 2-fold serial dilution of each biguanide in CAMHB directly in the 96-well plate. b. The final volume in each well should be 50 µL. c. Include a growth control well (broth and bacteria, no biguanide) and a sterility control well (broth only).
-
Preparation of Bacterial Inoculum: a. Grow the bacterial strain overnight in CAMHB. b. Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: a. Add 50 µL of the bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL.
-
Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: a. The MIC is the lowest concentration of the biguanide at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.
Outer Membrane Permeability Assay (NPN Uptake Assay)
This assay measures the ability of a compound to disrupt the outer membrane of Gram-negative bacteria, allowing the hydrophobic fluorescent probe N-phenyl-1-naphthylamine (NPN) to enter and fluoresce in the hydrophobic environment of the membrane.[10][11]
Objective: To assess the extent and kinetics of outer membrane permeabilization.
Materials:
-
Gram-negative bacterial culture (e.g., E. coli, P. aeruginosa) in logarithmic growth phase
-
HEPES buffer (5 mM, pH 7.2) with 5 mM glucose
-
NPN stock solution (e.g., 500 µM in acetone)
-
Biguanide solutions of varying concentrations
-
Fluorometer or fluorescence microplate reader (Excitation: 350 nm, Emission: 420 nm)
-
Black 96-well plates with clear bottoms
Procedure:
-
Cell Preparation: a. Grow bacteria to mid-log phase. b. Harvest cells by centrifugation and wash twice with HEPES buffer. c. Resuspend the cells in HEPES buffer to an OD600 of approximately 0.5.
-
Assay: a. Add 100 µL of the cell suspension to each well of the black microplate. b. Add NPN to a final concentration of 10 µM and incubate for 30 minutes at room temperature in the dark to allow for baseline fluorescence stabilization.[10] c. Measure the baseline fluorescence. d. Add 10 µL of the biguanide solution at various concentrations to the wells. e. Immediately begin recording the fluorescence intensity over time (e.g., every 30 seconds for 10-15 minutes).
-
Data Analysis: a. The increase in fluorescence intensity over time is indicative of NPN uptake and, therefore, outer membrane permeabilization. b. The rate and extent of fluorescence increase can be compared between the different biguanides.
Inner Membrane Depolarization Assay (diSC3(5) Assay)
This assay utilizes the membrane potential-sensitive fluorescent dye diSC3(5). The dye accumulates in polarized (energized) bacterial membranes, leading to self-quenching of its fluorescence. Depolarization of the membrane causes the dye to be released, resulting in an increase in fluorescence.[12][13]
Objective: To measure the depolarization of the bacterial cytoplasmic membrane.
Materials:
-
Bacterial culture in logarithmic growth phase
-
HEPES buffer (5 mM, pH 7.2) with 20 mM glucose
-
diSC3(5) stock solution (e.g., 400 µM in ethanol)
-
KCl stock solution (e.g., 4 M)
-
Biguanide solutions of varying concentrations
-
Fluorometer or fluorescence microplate reader (Excitation: 622 nm, Emission: 670 nm)
-
Black 96-well plates with clear bottoms
Procedure:
-
Cell Preparation: a. Grow bacteria to mid-log phase. b. Harvest and wash cells as in the NPN assay. c. Resuspend cells in HEPES buffer to an OD600 of approximately 0.05.
-
Dye Loading: a. Add diSC3(5) to the cell suspension to a final concentration of 0.8 µM and incubate at room temperature with shaking for approximately 1-1.5 hours to allow the dye to accumulate in the polarized membranes.[12] b. Add KCl to a final concentration of 200 mM and incubate for another 15-30 minutes to equilibrate the potassium ion concentration.[12]
-
Assay: a. Add 200 µL of the dye-loaded cell suspension to each well of the black microplate. b. Record the baseline fluorescence for a few minutes. c. Add the biguanide solutions at various concentrations. d. Immediately monitor the increase in fluorescence over time.
-
Data Analysis: a. The increase in fluorescence corresponds to membrane depolarization. The rate and magnitude of this increase provide a measure of the depolarizing activity of the biguanide.
Conclusion
This compound, Chlorhexidine, and Polyhexanide are all effective biguanide antiseptics that primarily act by disrupting bacterial cell membranes. Olanexidine often demonstrates superior or comparable efficacy to Chlorhexidine, particularly against resistant Gram-positive bacteria. Polyhexanide offers a valuable alternative with a favorable tolerability profile. The choice of biguanide for a specific application will depend on factors such as the target microorganisms, the required speed of action, and the clinical context. The experimental protocols provided in this guide offer a framework for further comparative studies to elucidate the subtle yet important differences in the mechanisms of these critical antimicrobial agents.
References
- 1. Clinical application of skin antisepsis using aqueous olanexidine: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biguanides as Antiseptics and Disinfectants for Use With Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. Polyhexamethylene biguanide and its antimicrobial role in wound healing: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of olanexidine versus povidone-iodine for preventing surgical site infection in gastrointestinal surgery: study protocol for a multicentre, single-blind, randomised controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of aqueous olanexidine versus alcohol-based chlorhexidine for surgical skin antisepsis on incidence of surgical site infections in gastrointestinal surgery: multicentre randomised controlled clinical trial (OEDO trial) protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of polyhexamethylene biguanide nanoparticles against mastitis-causing Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. protocols.io [protocols.io]
- 10. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Permeabilisation of the Outer Membrane of Escherichia coli for Enhanced Transport of Complex Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inner Membrane Permeabilization: DiSC35 Assay Methods - Hancock Lab [cmdr.ubc.ca]
- 13. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Olanexidine Hydrochloride
Essential guidelines for the safe and compliant disposal of Olanexidine Hydrochloride, ensuring the protection of laboratory personnel and the environment.
For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount, extending to the entire lifecycle of a chemical, including its disposal. This compound, a potent antiseptic agent, requires careful handling not only in its application but also in its disposal to prevent environmental contamination and ensure a safe laboratory environment. Although classified as a non-hazardous substance for transport and handling, its potent bactericidal properties and precautionary advice against release into waterways necessitate a disposal protocol that treats it as a chemical waste.
Immediate Safety and Disposal Plan
The primary principle for the disposal of this compound is to avoid its release into the sanitary sewer system. Due to its intended use as a bactericidal agent, even small quantities can disrupt wastewater treatment processes that rely on microbial activity. Furthermore, the environmental fate of biguanide compounds, the chemical family of Olanexidine, indicates potential for aquatic toxicity.
Personal Protective Equipment (PPE) and Spill Management
Before handling this compound for disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). In the event of a spill, a clear and immediate response plan is essential to mitigate any potential hazards.
| Item | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin. |
| Spill Kit | Absorbent material (e.g., vermiculite, sand), waste container, and cleaning supplies | To safely contain and clean up any spills. |
Experimental Protocol for Spill Neutralization:
In case of a spill, follow these steps:
-
Evacuate and Ventilate: Ensure the spill area is clear of all personnel and increase ventilation.
-
Contain the Spill: Use an absorbent, inert material such as sand or vermiculite to contain the liquid.
-
Collect the Absorbed Material: Carefully scoop the absorbed material into a designated, labeled waste container.
-
Decontaminate the Surface: Clean the spill area with a suitable solvent (e.g., ethanol) and collect the cleaning materials for disposal.
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as chemical waste.
Step-by-Step Disposal Procedure
The disposal of this compound should be managed through a licensed chemical waste disposal service. Adherence to institutional and local regulations is mandatory.
-
Segregation: Keep this compound waste separate from other waste streams, particularly from hazardous materials that might require different disposal methods.
-
Containerization:
-
Use a dedicated, leak-proof, and clearly labeled container for all this compound waste, including unused solutions, contaminated labware (pipette tips, etc.), and spill cleanup materials.
-
The container label should clearly state "this compound Waste" and include any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage: Store the waste container in a designated, secure area away from general laboratory traffic. The storage area should be cool and dry.
-
Arrange for Pickup: Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the waste.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Regulatory Compliance
Disposal of all chemical waste, including non-hazardous pharmaceuticals, is governed by local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) provides the regulatory framework under the Resource Conservation and Recovery Act (RCRA).[1][2] While this compound is not currently listed as a hazardous waste under RCRA, the "cradle-to-grave" responsibility for chemical waste lies with the generator. Therefore, ensuring its final disposal is conducted in an environmentally responsible manner is crucial.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, upholding their commitment to both scientific advancement and environmental stewardship. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Olanexidine Hydrochloride
For Immediate Implementation: This document outlines essential personal protective equipment (PPE), handling protocols, and disposal procedures for Olanexidine Hydrochloride to ensure the safety of laboratory personnel. Adherence to these guidelines is critical for minimizing exposure risk and maintaining a safe research environment.
This compound is a biguanide antiseptic agent.[1] While one safety data sheet classifies it as not a hazardous substance or mixture, it is crucial to handle it with care to avoid potential health risks.[2] Another safety data sheet indicates it can cause serious eye damage and is very toxic to aquatic life with long-lasting effects.[3] Therefore, following established safety protocols is paramount.
Personal Protective Equipment (PPE) for this compound
The following table summarizes the required PPE for handling this compound, based on current safety data sheets.[2][3]
| Body Part | Personal Protective Equipment | Specifications |
| Eyes | Safety Goggles | Must have side-shields to provide comprehensive protection.[2] |
| Hands | Protective Gloves | Chemically resistant gloves are required.[2] It is good practice to wear two pairs of gloves when handling hazardous drugs.[4] |
| Body | Impervious Clothing | A lab coat or gown made of a material that prevents skin contact.[2] |
| Respiratory | Suitable Respirator | To be used to avoid inhalation of dusts, vapors, mist, or gas.[2][3] |
Operational Plan: Step-by-Step Handling Procedures
To ensure safe handling of this compound in a laboratory setting, researchers must adhere to the following procedural workflow. This process is designed to minimize exposure from receipt of the chemical to its final disposal.
Detailed Experimental Protocols
While specific experimental protocols will vary based on the research objectives, the following general steps adapted from safety guidelines should be integrated into any procedure involving this compound:
-
Preparation: Before handling the compound, ensure that all necessary PPE is correctly worn.[2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] Confirm that a safety shower and eye wash station are easily accessible.[2]
-
Handling: When working with this compound, take care to avoid the formation of dust and aerosols.[2] Direct contact with the skin and eyes, as well as inhalation, should be strictly avoided.[2]
-
Storage: this compound should be stored in a tightly sealed container in a cool, well-ventilated area.[2] It should be kept away from direct sunlight and sources of ignition.[2] Recommended storage temperature is 4°C for the substance itself.[2] If in a solvent, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[2]
-
First Aid:
-
Eye Contact: Immediately flush eyes with large amounts of water, separating the eyelids. Remove contact lenses if present and easy to do. A physician should be called promptly.[2][3]
-
Skin Contact: Rinse the affected skin area thoroughly with plenty of water. Contaminated clothing and shoes should be removed, and a physician should be consulted.[2][3]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, cardiopulmonary resuscitation (CPR) may be administered, avoiding mouth-to-mouth resuscitation.[2]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting and call a physician.[2]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Spills: In the event of a spill, the area should be evacuated.[2] The spilled substance should be absorbed with a finely-powdered, liquid-binding material such as diatomite.[2] Surfaces and equipment must be decontaminated by scrubbing with alcohol.[2]
-
Waste: All contaminated materials, including used PPE and spill cleanup materials, should be disposed of as hazardous waste in accordance with federal, state, and local regulations.[2][5] Do not allow the product to enter drains or water courses.[2] For unused or expired medication, drug take-back programs are the preferred method of disposal.[6] If such programs are not available, the medication can be mixed with an unappealing substance like dirt or cat litter, placed in a sealed plastic bag, and then thrown in the trash.[7]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
